3-Hydroxy-2-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
3-hydroxy-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGATDHHYVSTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059458 | |
| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |
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Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to green powder; [Sigma-Aldrich MSDS] | |
| Record name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |
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CAS No. |
117-57-7 | |
| Record name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |
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| Record name | 117-57-7 | |
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| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |
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| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |
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| Record name | 3-hydroxy-2-methylquinoline-4-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a key intermediate in the development of various pharmaceuticals and functional dyes. This document details established synthetic methodologies, including the Conrad-Limpach-Knorr, Pfitzinger, and Doebner reactions, and provides a plausible experimental protocol for its synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 117-57-7 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Melting Point | 235 °C (decomposes) | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | 0.04 g/L in water (20 °C) | [1] |
Synthetic Methodologies
Several classical organic reactions can be employed for the synthesis of the quinoline scaffold. The most relevant methods for the preparation of this compound are discussed below.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis is a powerful method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters. The reaction proceeds in two key steps: the formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization. The use of high-boiling inert solvents such as diphenyl ether or Dowtherm A can significantly improve the yield of the cyclization step. A plausible reaction scheme is depicted below.
References
Unraveling the Mechanistic Landscape of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide for Researchers
Disclaimer: Direct experimental studies detailing the specific mechanism of action for 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) are limited in publicly available scientific literature. Much of the available information pertains to its role as a synthetic intermediate in the manufacturing of dyes and other chemical compounds.[1][2] However, its structural backbone, the quinoline-4-carboxylic acid scaffold, is a well-recognized pharmacophore present in numerous biologically active molecules. This guide, therefore, explores the probable mechanisms of action of this compound by examining the established biological activities of its close structural analogs. The primary, plausible mechanisms include the inhibition of dihydroorotate dehydrogenase (DHODH), agonism of the G protein-coupled receptor 35 (GPR35), and potential modulation of glutamate receptors.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The most extensively documented mechanism of action for quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3] Inhibition of this enzyme leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting cell cycle progression and proliferation.[3][4] This mechanism is a key target for the development of therapeutics for cancer, autoimmune disorders, and viral infections.[3][4]
The quinoline-4-carboxylic acid core is crucial for binding to the enzyme, mimicking the carboxylate of established DHODH inhibitors like brequinar.[4] The carboxylate group typically forms critical interactions, such as a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) within the enzyme's active site.[3]
Quantitative Data for DHODH Inhibition by Quinoline Analogs
| Compound | R1 Substituent | R2 Substituent | DHODH IC50 (nM) | Reference |
| 41 | Phenyl | H | 9.71 ± 1.4 | [3] |
| 43 | Phenyl | H | 26.2 ± 1.8 | [3] |
| 46 | Pyridin-3-yl | H | 28.3 ± 3.3 | [3] |
| Lead Compound (3) | Cyclohexyl | H | 250 ± 110 | [3] |
Signaling Pathway: DHODH Inhibition
Experimental Protocol: DHODH Enzyme Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of compounds against human DHODH.
-
Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10).
-
Detection Reagent: 2,6-dichloroindophenol (DCIP).
-
-
Procedure:
-
Add 2 µL of the test compound (e.g., this compound analog) dissolved in DMSO to the wells of a 384-well plate.
-
Add 20 µL of recombinant human DHODH enzyme solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mixture containing DHO (final concentration 200 µM), CoQ10 (final concentration 100 µM), and DCIP (final concentration 60 µM).
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
The Crystalline Architecture of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural characteristics of 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a key intermediate in the production of dyes and a molecule with recognized antimicrobial potential. While the single-crystal X-ray structure of this compound is fundamental to understanding its chemical behavior and interaction with other molecules, detailed crystallographic data for the free ligand is not extensively published. This guide, therefore, focuses on the established synthesis protocols and the application of this compound in the formation of structurally characterized metal complexes, which indirectly confirms its molecular conformation.
Introduction
This compound (CAS No. 117-57-7) is a heterocyclic organic compound belonging to the quinoline family.[1][2] Its structure, featuring a hydroxyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position of the quinoline core, makes it a versatile precursor in various chemical syntheses.[1] Notably, it serves as a crucial intermediate in the manufacturing of disperse and solvent dyes and is explored for its potential antimicrobial properties.[1] The precise arrangement of atoms in its crystal lattice is paramount for understanding its physical properties, reactivity, and potential applications in medicinal chemistry and materials science. Although the crystal structures of several metal complexes derived from this ligand have been elucidated, this guide will focus on the synthesis and known structural aspects of the parent molecule.
Synthesis and Crystallization
The synthesis of this compound is well-established and typically proceeds via the Pfitzinger reaction. This reaction involves the condensation of isatin with a compound containing an active methylene group, in this case, chloroacetone, in an alkaline medium.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis is provided below, based on procedures described in the literature for the preparation of the ligand for subsequent metal complex formation.
Materials:
-
Isatin
-
Chloroacetone
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
A solution of isatin and chloroacetone in aqueous ethanol is prepared.
-
An aqueous solution of potassium hydroxide or sodium hydroxide is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling to room temperature, the solution is acidified with hydrochloric acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
For obtaining crystals suitable for X-ray diffraction, recrystallization from a suitable solvent such as ethanol is performed.
Structural Characterization
General Molecular Structure
The molecule consists of a planar quinoline ring system. The carboxylic acid group at position 4 is expected to be coplanar with the quinoline ring to maximize conjugation. The hydroxyl group at position 3 and the methyl group at position 2 are also attached to the quinoline core. Intramolecular hydrogen bonding between the hydroxyl group and the carboxyl group is a potential feature of the solid-state structure.
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of this compound. The following table summarizes the expected spectroscopic data based on the known structure and data from related quinoline derivatives.
| Technique | Key Features |
| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methyl group, and exchangeable protons for the hydroxyl and carboxylic acid groups. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the methyl group, and the carboxyl group. |
| FT-IR | Characteristic vibrational bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), C=C and C=N stretching of the quinoline ring, and C-H stretching. |
| UV-Vis | Absorption bands in the ultraviolet-visible region corresponding to π-π* transitions of the aromatic quinoline system. |
Crystal Packing and Intermolecular Interactions
Based on the functional groups present, the crystal packing of this compound is expected to be dominated by hydrogen bonding interactions. The carboxylic acid groups are likely to form dimers through strong O-H···O hydrogen bonds. Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of a more complex hydrogen-bonded network. Pi-stacking interactions between the planar quinoline rings are also anticipated to play a significant role in the overall crystal packing.
Applications in Drug Development and Materials Science
The structural features of this compound make it an interesting scaffold for drug design. The quinoline moiety is a well-known pharmacophore present in many bioactive compounds. The hydroxyl and carboxylic acid groups provide sites for further functionalization to modulate biological activity and pharmacokinetic properties. Its ability to chelate metal ions has been demonstrated in the synthesis of various metal complexes with potential applications in catalysis and materials science.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined molecular structure. While detailed crystallographic data for the free ligand is not widely disseminated in the literature, its structural confirmation is evident from its use in the synthesis of single-crystal X-ray characterized metal complexes. The synthesis is straightforward, and its functional groups dictate a crystal packing dominated by hydrogen bonding and π-stacking interactions. Further public dissemination of its single-crystal structure would be highly beneficial for the scientific community, particularly for those engaged in crystal engineering, drug design, and materials science.
References
Spectroscopic and Synthetic Profile of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS No: 117-57-7). The information is compiled to assist in the identification, characterization, and synthesis of this important chemical intermediate. The data is presented in a structured format, including detailed experimental protocols and a visual representation of its synthesis.
Spectroscopic Data
Table 1: Mass Spectrometry Data
This data is sourced from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is consistent with the structure of a quinoline carboxylic acid, often involving the loss of the carboxylic group.[2]
| m/z | Proposed Fragment | Notes |
| 203 | [M]⁺ | Molecular Ion |
| 185 | [M - H₂O]⁺ | Loss of water |
| 157 | [M - COOH - H]⁺ | Loss of the carboxyl group and a hydrogen atom |
| 147 | [M - C₂H₂O₂]⁺ | Further fragmentation |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched literature. The following table provides predicted chemical shift ranges based on the analysis of similar quinoline derivatives and general principles of NMR spectroscopy.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| CH₃ | ~2.5 | Singlet | Methyl group at C2. |
| Ar-H | 7.0 - 8.5 | Multiplets | Protons on the benzene ring of the quinoline system. |
| OH | Variable | Broad Singlet | Phenolic hydroxyl group proton. |
| COOH | > 10 | Broad Singlet | Carboxylic acid proton; chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ | ~20 | Methyl carbon. |
| Aromatic C | 115 - 150 | Carbons of the quinoline ring system. |
| C-OH | 150 - 160 | Carbon attached to the hydroxyl group. |
| C=O | 165 - 185 | Carboxylic acid carbonyl carbon. |
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Typical)
While a specific peak list for this compound is not provided in the search results, the PubChem database indicates the availability of an FT-IR spectrum.[1] The expected characteristic absorption bands for the functional groups present are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |
| ~3000 | O-H stretch | Phenolic Hydroxyl | Broad, Medium |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 1760 - 1690 | C=O stretch | Carboxylic Acid | Strong |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1320 - 1210 | C-O stretch | Carboxylic Acid/Phenol | Strong |
| 950 - 910 | O-H bend | Carboxylic Acid | Broad, Medium |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Typical)
Specific UV-Vis absorption data for this compound was not found. Quinoline derivatives generally exhibit strong absorption in the UV region due to their aromatic system.
| Parameter | Expected Value | Notes |
| λmax | 250 - 350 nm | Multiple absorption bands are expected due to π → π* transitions in the quinoline ring system. The exact wavelengths and intensities will be influenced by the solvent. |
Experimental Protocols
The following are detailed, representative protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted for a typical 400 MHz NMR spectrometer and is suitable for quinoline carboxylic acids.
2.1.1 Sample Preparation
-
Weigh approximately 20-30 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons.
-
Transfer the solution into a 5 mm NMR tube using a pipette with a cotton plug to filter out any insoluble impurities.
-
If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
2.1.2 Data Acquisition
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
This method is suitable for the direct analysis of the powdered solid sample.
2.2.1 Sample Preparation and Measurement
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed for the analysis of small organic molecules.
2.3.1 Sample Preparation
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
From the stock solution, prepare a dilute solution for injection by taking a small aliquot (e.g., 10 µL) and diluting it to 1 mL with the same solvent, resulting in a final concentration of approximately 10 µg/mL.
-
If necessary, filter the final solution through a syringe filter to remove any particulate matter.
2.3.2 Data Acquisition
-
The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
A full scan is performed over a mass range that includes the molecular weight of the compound (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Synthesis Workflow
This compound is commonly synthesized via the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, acetone, in the presence of a strong base.
Caption: Pfitzinger reaction workflow for the synthesis of this compound.
References
A Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-hydroxy-2-methylquinoline-4-carboxylic acid and its derivatives. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document details established synthetic methodologies, thorough characterization protocols, and explores the mechanistic basis of their biological effects, serving as a valuable resource for researchers in the field.
Synthesis of the Quinoline Core
The foundational structure, this compound, can be synthesized through classical organic reactions, primarily the Pfitzinger and Doebner reactions. These methods offer versatile pathways to the quinoline scaffold, which can be further modified to generate a library of derivatives.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[4][5] To synthesize the target molecule, isatin is reacted with a compound that can provide the 2-methyl and 3-hydroxy groups.
Doebner Reaction
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[6][7][8] Variations of this reaction can be employed to introduce the desired substituents at the 2 and 3 positions of the quinoline ring. A modified Doebner reaction, sometimes referred to as the Doebner-von Miller reaction, can lead to the formation of the quinoline core, which can then be further functionalized.
Derivatization Strategies
Once the core this compound is synthesized, a variety of derivatives can be prepared by modifying the carboxylic acid group, the hydroxyl group, or by substitution on the benzene ring. Common derivatization reactions include esterification, amidation, and etherification.
Characterization of Derivatives
A comprehensive characterization of the synthesized compounds is crucial to confirm their structure and purity. The following spectroscopic and analytical techniques are typically employed.
Spectroscopic Analysis
| Technique | Purpose | Characteristic Signals |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H stretch (acid and phenol), C=O stretch (acid and ester/amide), C=C and C=N stretches of the quinoline ring.[9][10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the carbon-hydrogen framework. | Aromatic protons of the quinoline ring, methyl group singlet, and signals corresponding to the specific derivative functional groups.[12][13][14] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Molecular ion peak (M+) and characteristic fragmentation patterns of the quinoline core and its substituents.[15] |
Physicochemical Properties
| Property | Method | Significance |
| Melting Point | Capillary melting point apparatus. | Indicator of purity; a sharp melting point range suggests a pure compound.[12] |
| Thin Layer Chromatography (TLC) | Silica gel plates with a suitable mobile phase. | Monitoring reaction progress and assessing purity. |
| Elemental Analysis | Combustion analysis. | Determination of the elemental composition (C, H, N) to confirm the molecular formula.[12] |
Quantitative Data Summary
The following table summarizes the physicochemical and spectroscopic data for the parent compound and representative derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) |
| This compound | C11H9NO3 | 203.19 | ~235 (dec.) | Aromatic protons (7.5-8.5), Methyl singlet (~2.6), OH and COOH protons (broad singlets)[13] |
| Methyl 3-hydroxy-2-methylquinoline-4-carboxylate | C12H11NO3 | 217.22 | Varies | Aromatic protons, Methyl singlet (quinoline), OCH3 singlet (~3.9) |
| 3-Hydroxy-2-methyl-N-phenylquinoline-4-carboxamide | C17H14N2O2 | 278.31 | Varies | Aromatic protons, Methyl singlet, NH singlet, Phenyl protons |
Experimental Protocols
General Synthesis of this compound (Pfitzinger Reaction)
-
In a round-bottom flask, dissolve isatin in an aqueous solution of a strong base (e.g., 33% KOH).
-
To the resulting solution, add an equimolar amount of an α-hydroxy ketone such as acetoin.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
General Procedure for Esterification
-
Suspend this compound in the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 12-24 hours.
-
After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Characterization Methods
-
IR Spectroscopy: Acquire the spectrum using a KBr pellet or as a thin film on a salt plate.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and record 1H and 13C NMR spectra.
-
Mass Spectrometry: Analyze the sample using an appropriate ionization technique (e.g., ESI or EI).
Biological Activities and Signaling Pathways
Derivatives of this compound have shown promise in various therapeutic areas, notably as antioxidants and histone deacetylase (HDAC) inhibitors.[1][16]
Antioxidant Activity
Many quinoline derivatives exhibit antioxidant properties by scavenging free radicals and chelating metal ions involved in oxidative stress.[1][2][3] The phenolic hydroxyl group at the 3-position is a key structural feature for this activity.
Histone Deacetylase (HDAC) Inhibition
Certain quinoline derivatives function as HDAC inhibitors, which are a class of compounds that interfere with the function of histone deacetylases.[16][17][18] This inhibition leads to an increase in histone acetylation, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. The quinoline scaffold often serves as a cap group that interacts with the surface of the enzyme.
Conclusion
This technical guide has outlined the synthesis, derivatization, and characterization of this compound derivatives. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents. The promising antioxidant and HDAC inhibitory activities of these compounds warrant further investigation into their structure-activity relationships and therapeutic potential.
References
- 1. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. chempap.org [chempap.org]
- 16. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Antimicrobial Properties of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, with their broad spectrum of activity attributed to mechanisms such as the inhibition of bacterial DNA gyrase and topoisomerase IV. This technical guide delves into the potential antimicrobial properties of a specific derivative, 3-Hydroxy-2-methylquinoline-4-carboxylic acid. While direct and extensive research on this particular compound is limited, this document consolidates available information on closely related analogs and general methodologies to provide a comprehensive overview for researchers. This guide covers the synthesis, potential antimicrobial activity based on related structures, standard experimental protocols for evaluation, and the likely mechanisms of action. All quantitative data from related compounds is presented in structured tables, and key experimental workflows and theoretical pathways are visualized using Graphviz diagrams to facilitate understanding and future research endeavors.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carboxylic acid moiety at the 4-position and a hydroxyl group at the 3-position can significantly influence the compound's chelating ability and interaction with biological targets, making this compound a molecule of interest for antimicrobial drug discovery. This guide aims to provide a foundational resource for researchers interested in exploring the antimicrobial potential of this compound.
Synthesis
The synthesis of quinoline-4-carboxylic acid derivatives is often achieved through well-established methodologies such as the Pfitzinger and Doebner reactions. A likely synthetic route for this compound is based on the Pfitzinger reaction, a condensation reaction between an isatin derivative and a carbonyl compound.
Proposed Synthesis of this compound via Pfitzinger Reaction
A plausible synthetic pathway for the title compound involves the reaction of isatin with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a base.
Potential Antimicrobial Activity: Insights from Analogs
Antimicrobial Activity of Related Quinolone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some quinoline derivatives against various microbial strains, providing a comparative baseline for the potential activity of this compound.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 | [1] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | 128 | [1] |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 - 20 | [2] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 - 20 | [2] |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [3] |
Experimental Protocols
To evaluate the antimicrobial properties of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Protocol:
-
Prepare Agar Plates: Pour sterile Mueller-Hinton agar into petri dishes and allow to solidify.
-
Inoculate Plates: Spread a standardized microbial suspension evenly over the agar surface.
-
Create Wells: Punch uniform wells into the agar using a sterile borer.
-
Add Test Compound: Add a known concentration of the dissolved this compound into the wells.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Potential Mechanism of Action
The antimicrobial mechanism of this compound is likely to be multifactorial, drawing from the established activities of both quinolones and hydroxyquinolines.
Inhibition of Bacterial DNA Synthesis
The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, quinolones block the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.
Metal Chelation
The presence of the 3-hydroxy and 4-carboxylic acid groups provides a potential bidentate chelation site for metal ions. The antimicrobial activity of some hydroxyquinolines is attributed to their ability to chelate essential metal ions, thereby disrupting metalloenzyme function and microbial metabolism.
Conclusion and Future Directions
While direct evidence for the antimicrobial properties of this compound is currently lacking, its structural similarity to known antimicrobial quinolones suggests it is a promising candidate for further investigation. The synthetic pathways are well-established, and standardized protocols for antimicrobial evaluation are readily available. Future research should focus on the synthesis and in vitro screening of this compound against a broad panel of bacterial and fungal pathogens to determine its MIC values. Subsequent studies could explore its mechanism of action, cytotoxicity, and potential for in vivo efficacy. The information compiled in this guide provides a solid foundation for initiating such research endeavors.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antioxidant compounds is a cornerstone of therapeutic development, aimed at combating oxidative stress implicated in a myriad of pathological conditions. Within this landscape, 3-hydroxyquinoline-4-carboxylic acid derivatives have emerged as a promising class of molecules. Their intrinsic chemical architecture suggests a potent capacity for radical scavenging and modulation of cellular antioxidant defenses. This technical guide provides an in-depth exploration of the antioxidant potential of these derivatives, summarizing quantitative data, detailing experimental protocols, and elucidating the underlying signaling pathways.
Quantitative Antioxidant Activity
The antioxidant efficacy of 3-hydroxyquinoline-4-carboxylic acid derivatives has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. While a comprehensive set of IC50 values for a wide range of 3-hydroxyquinoline-4-carboxylic acid derivatives is still an area of active research, the existing data provides valuable insights into their structure-activity relationships.
| Compound | Substitution Pattern | Assay | % Inhibition | Reference Compound |
| 2-Aryl-3-hydroxyquinoline-4-carboxylic acid derivatives | Aryl group at position 2 | ABTS | Varies | Ascorbic Acid |
| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid derivatives | Aryl group at position 3 | ABTS | Varies | Ascorbic Acid |
| 2-Methylquinoline-4-carboxylic acid | Methyl group at position 2 | DPPH | ~30.25% | Not specified |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 4-Methylphenyl group at position 2 | DPPH | ~40.43% | Not specified |
Note: The percentage inhibition values are reported at a concentration of 5 mg/L. Further studies are required to determine the half-maximal inhibitory concentrations (IC50) for a broader range of derivatives.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following sections detail the methodologies for the most commonly employed assays in the evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[1]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (3-hydroxyquinoline-4-carboxylic acid derivatives)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample preparation: Dissolve the test compounds and reference standard in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Reaction: In a 96-well microplate, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the sample.
Workflow for the DPPH Radical Scavenging Assay.
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[2]
Materials:
-
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (3-hydroxyquinoline-4-carboxylic acid derivatives)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare stock solutions and serial dilutions of the test compounds and reference standard as described for the DPPH assay.
-
Reaction: In a 96-well microplate, add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The IC50 value is then determined from the dose-response curve.
Workflow for the ABTS Radical Scavenging Assay.
Signaling Pathways of Antioxidant Action
The antioxidant effects of many phenolic and heterocyclic compounds, including quinoline derivatives, are often mediated through the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[3][4]
The activation of the ARE leads to the upregulation of a battery of genes encoding for Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and detoxifying harmful electrophiles, thereby restoring cellular redox homeostasis. While direct evidence for the activation of the Nrf2 pathway by 3-hydroxyquinoline-4-carboxylic acid derivatives is still emerging, their structural features suggest that they may act as Nrf2 activators.
The Keap1-Nrf2-ARE Signaling Pathway.
Conclusion and Future Directions
The available evidence strongly suggests that 3-hydroxyquinoline-4-carboxylic acid derivatives possess significant antioxidant potential. Their ability to scavenge free radicals, as demonstrated by in vitro assays, coupled with the probable activation of the Keap1-Nrf2-ARE signaling pathway, positions them as a compelling class of compounds for further investigation in the context of diseases associated with oxidative stress.
Future research should focus on:
-
Comprehensive SAR studies: Synthesizing and evaluating a wider range of derivatives to establish clear structure-activity relationships and optimize antioxidant potency. This should include the determination of IC50 values in various antioxidant assays.
-
Mechanistic elucidation: Directly investigating the interaction of these derivatives with the Keap1-Nrf2-ARE pathway through cellular and molecular biology techniques, such as measuring Nrf2 nuclear translocation and the expression of downstream antioxidant enzymes.
-
In vivo studies: Evaluating the most promising candidates in animal models of oxidative stress-related diseases to assess their bioavailability, safety, and therapeutic efficacy.
By systematically addressing these research avenues, the full therapeutic potential of 3-hydroxyquinoline-4-carboxylic acid derivatives as novel antioxidants can be realized, paving the way for the development of new and effective treatments for a range of debilitating diseases.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylquinoline-4-carboxylic acid (HMQC) is a versatile heterocyclic compound that serves as a crucial precursor in the landscape of organic synthesis. Its unique structural framework, featuring a quinoline core substituted with hydroxyl, methyl, and carboxylic acid functionalities, renders it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides an in-depth overview of HMQC, encompassing its synthesis, physicochemical properties, and its significant applications as a precursor, with a particular focus on the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and the evaluation of its derivatives are provided, alongside a comprehensive summary of quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its role in contemporary research and drug discovery.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Among the vast family of quinoline derivatives, this compound (CAS No: 117-57-7) has emerged as a particularly important intermediate.[1] Its strategic placement of functional groups allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of compounds with potential applications in pharmaceuticals, dyes, and material science.[2][3] This guide aims to provide a comprehensive resource for researchers and professionals working with HMQC, detailing its synthesis, properties, and applications, with a strong emphasis on its role in the development of novel therapeutics targeting critical biological pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a precursor is fundamental for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117-57-7 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Yellow to green powder | |
| Melting Point | 235 °C (decomposes) | [4] |
| Solubility | Soluble in various organic solvents | [1] |
| IUPAC Name | This compound |
Synthesis of this compound
The most common and effective method for the synthesis of this compound and its derivatives is the Pfitzinger reaction.[5] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]
General Pfitzinger Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.
Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from established Pfitzinger reaction procedures for the synthesis of quinoline-4-carboxylic acid derivatives.[6][7]
Materials:
-
Isatin
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle with magnetic stirring
-
Büchner funnel and filtration apparatus
Procedure:
-
Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide in 100 mL of 95% ethanol. Stir until the KOH is completely dissolved.
-
Isatin Ring Opening: To the stirred KOH solution, add 0.05 mol of isatin. Continue stirring at room temperature for approximately 30 minutes. The color of the solution will typically change, indicating the opening of the isatin ring to form the potassium salt of 2-aminophenylglyoxylic acid.
-
Addition of the Carbonyl Compound: Slowly add 0.055 mol of ethyl acetoacetate to the reaction mixture using a dropping funnel.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
Expected Yield: Yields for Pfitzinger reactions can vary depending on the specific substrates and reaction conditions, but yields in the range of 60-80% are commonly reported for similar syntheses.
Applications as a Precursor in Organic Synthesis
This compound is a versatile precursor for the synthesis of a wide range of derivatives with significant biological activities.
Synthesis of Antimicrobial Agents
Derivatives of HMQC have shown promising activity against various bacterial and fungal strains.[8] The quinoline core is a known pharmacophore in many antimicrobial drugs.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of synthesized derivatives can be determined using the broth microdilution method as follows:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in the appropriate growth medium.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table of Antimicrobial Activity of Quinoline Derivatives:
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-phenyl-quinoline-4-carboxylic acid derivative 5a4 | Staphylococcus aureus | 64 | [9] |
| 2-phenyl-quinoline-4-carboxylic acid derivative 5a7 | Escherichia coli | 128 | [9] |
| 8-hydroxyquinoline derivative HQ-2 | M. tuberculosis | 0.1 | [10] |
| 8-hydroxyquinoline derivative HQ-2 | MRSA | 1.1 | [10] |
Synthesis of Antioxidant Agents
The hydroxyl group on the quinoline ring of HMQC and its derivatives can act as a radical scavenger, imparting antioxidant properties.[11]
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay:
-
Preparation of Solutions: Prepare a stock solution of the test compounds in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Table of Antioxidant Activity of Quinoline Derivatives:
| Compound/Derivative | DPPH IC50 (µg/mL) | Reference |
| 2-methylquinoline-4-carboxylic acid | ~30.25% inhibition at 5 mg/L | [6] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | ~40.43% inhibition at 5 mg/L | [6] |
| Various Schiff bases of 2,4,6-trichlorophenylhydrazine | 4.05 - 369.30 µM | [12] |
Precursor for Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[13] Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[13]
Signaling Pathway of DHODH Inhibition:
The inhibition of DHODH leads to the depletion of pyrimidines, which in turn affects DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of DHODH inhibition by quinoline derivatives.
Table of DHODH Inhibitory Activity of Quinoline Derivatives:
| Compound/Derivative | DHODH IC50 (nM) | Reference |
| Quinoline-based analogue 41 | 9.71 ± 1.4 | [13] |
| Quinoline-based analogue 43 | 26.2 ± 1.8 | [13] |
| 1,7-naphthyridine 46 | 28.3 ± 3.3 | [13] |
| Brequinar | ~20 | [14] |
| Teriflunomide | 407.8 | [14] |
Ligands for Asialoglycoprotein Receptor (ASGPR) Targeting
The asialoglycoprotein receptor (ASGPR) is a lectin receptor highly expressed on the surface of hepatocytes, making it an attractive target for liver-specific drug delivery.[1] Derivatives of 3-hydroxyquinoline-4-carboxylic acid have been shown to be potent ligands for ASGPR.[1]
ASGPR-Mediated Endocytosis Pathway:
Ligands binding to ASGPR are internalized into the hepatocyte via clathrin-mediated endocytosis, allowing for the targeted delivery of therapeutic payloads.
Caption: Schematic of ASGPR-mediated endocytosis for targeted drug delivery.
Table of ASGPR Binding Affinity of Quinoline Derivatives:
| Compound/Derivative | Binding Affinity (Kd) | Reference |
| 3-hydroxyquinoline-4-carboxylic acid derivatives | 0.1 - 30 nM | [1] |
| Atorvastatin-GalNAc conjugate 2a | 0.33 nM | [15] |
| Atorvastatin-GalNAc conjugate 2b | 0.15 nM | [15] |
Conclusion
This compound stands as a cornerstone in the synthesis of functionally diverse and biologically active molecules. Its accessibility through well-established synthetic routes like the Pfitzinger reaction, combined with the versatility of its functional groups, makes it an invaluable precursor for researchers in organic synthesis, medicinal chemistry, and materials science. The demonstrated potential of its derivatives as antimicrobial, antioxidant, and targeted therapeutic agents, particularly as DHODH inhibitors and ASGPR ligands, underscores its significance in the ongoing quest for novel and effective drugs. This technical guide provides a solid foundation for the exploration and utilization of this remarkable compound, paving the way for future innovations in science and medicine.
References
- 1. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 2. researchgate.net [researchgate.net]
- 3. Relations between the intracellular pathways of the receptors for transferrin, asialoglycoprotein, and mannose 6-phosphate in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. science.gov [science.gov]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
Theoretical Exploration of 3-Hydroxy-2-methylquinoline-4-carboxylic acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Hydroxy-2-methylquinoline-4-carboxylic acid. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines the established and effective methodologies used for analogous quinoline derivatives. By following these protocols, researchers can elucidate the structural, electronic, and biological properties of this compound, paving the way for its potential applications in medicinal chemistry and materials science.
Molecular and Electronic Structure Elucidation
The foundational aspect of understanding a molecule's properties lies in the accurate determination of its three-dimensional structure and electronic landscape. Density Functional Theory (DFT) is the state-of-the-art computational method for this purpose.
Computational Protocol: DFT and NBO Analysis
A robust computational protocol for this compound involves the following steps:
-
Initial Structure Preparation : The 2D structure of the molecule is drawn using a chemical drawing software and converted to a 3D structure.
-
Geometry Optimization : The 3D structure is then optimized to find its most stable conformation (lowest energy state). This is typically performed using DFT with the B3LYP functional and a 6-31G(d,p) basis set, a combination known for its balance of accuracy and computational efficiency for organic molecules.[1][2][3] The optimization calculations should be performed in the gas phase and, for relevance to biological systems, in a solvent environment (e.g., water or DMSO) using a continuum solvation model like the Polarization Continuum Model (PCM).
-
Frequency Calculations : Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
-
Electronic Property Calculation : From the optimized geometry, a range of electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[3][4]
-
Natural Bond Orbital (NBO) Analysis : To gain deeper insight into the electronic structure, NBO analysis is conducted.[5][6] This method localizes the molecular orbitals into bonds and lone pairs, providing a picture that aligns with classical Lewis structures. NBO analysis is particularly useful for quantifying charge distribution (natural atomic charges) and studying delocalization effects through the analysis of donor-acceptor interactions.[5][6]
Data Presentation: Calculated Molecular Properties
The quantitative data obtained from these calculations should be organized for clarity and comparative analysis.
Table 1: Optimized Geometrical Parameters (Gas Phase, B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Lengths (Å) | C2-C3 | Value | N/A |
| C3-C4 | Value | N/A | |
| C4-C=O | Value | N/A | |
| C3-O-H | Value | N/A | |
| Bond Angles (°) | C2-C3-C4 | Value | N/A |
| C3-C4-C(OOH) | Value | N/A | |
| H-O-C3 | Value | N/A | |
| Dihedral Angles (°) | C(Methyl)-C2-C3-O | Value | N/A |
| O=C-C4-C(Ring) | Value | N/A |
Note: Experimental values would be populated from X-ray crystallography data if available.
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Calculated Value |
| Total Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Ionization Potential (eV) | Value |
| Electron Affinity (eV) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electronegativity (χ) | Value |
| Electrophilicity Index (ω) | Value |
Spectroscopic and Reactivity Analysis
Theoretical calculations can predict spectroscopic properties and provide insights into the molecule's reactivity, guiding experimental work.
Experimental Protocol: Spectroscopic and Reactivity Prediction
-
UV-Visible Spectra Simulation : Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis).[2] This helps in understanding the electronic transitions within the molecule and can be correlated with experimental spectra.
-
Molecular Electrostatic Potential (MEP) Mapping : The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is a valuable tool for understanding intermolecular interactions.
-
Fukui Function Analysis : To quantify the reactivity at different atomic sites, Fukui functions are calculated. These indices help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.
Data Presentation: Spectroscopic and Reactivity Data
Table 3: Simulated UV-Vis Absorption and Vibrational Frequencies
| Parameter | Calculated Value |
| λmax (nm) | Value |
| Excitation Energy (eV) | Value |
| Oscillator Strength (f) | Value |
| Major MO Contribution | e.g., HOMO -> LUMO |
| Key IR Frequencies (cm⁻¹) | C=O stretch: Value |
| O-H stretch: Value | |
| C-H stretch: Value |
Biological Activity and Interaction Modeling
Quinoline derivatives are known for a wide range of biological activities.[7] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target.
Experimental Protocol: Molecular Docking
-
Target Selection : Based on the activities of similar quinoline carboxylic acids, a relevant biological target is chosen. For instance, Dihydroorotate Dehydrogenase (DHODH) is a known target for some quinoline-based inhibitors.[4] A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation : The 3D structure of this compound is prepared (energy minimized). The receptor (protein) structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation : A docking software (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the receptor.[8] The simulation generates a set of possible conformations and scores them based on their binding energy.
-
Analysis of Interactions : The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein's amino acid residues.
Mandatory Visualizations
Caption: Computational chemistry workflow for theoretical studies.
Caption: Hypothetical inhibition of the pyrimidine synthesis pathway.
Synthesis Protocol
The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[9][10][11]
Experimental Protocol: Pfitzinger Synthesis
-
Ring Opening of Isatin : Isatin is treated with a strong base, such as potassium hydroxide (KOH), in an aqueous or alcoholic solution. This hydrolyzes the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate (potassium isatinate).[10][12]
-
Condensation : A carbonyl compound with an α-methylene group, in this case, methyl ethyl ketone (MEK), is added to the reaction mixture. The aniline group of the opened isatin condenses with the carbonyl group of MEK to form an imine/enamine intermediate.[9][10]
-
Cyclization and Dehydration : The enamine intermediate undergoes intramolecular cyclization, followed by dehydration, to form the quinoline ring structure.
-
Acidification : The reaction mixture is acidified to precipitate the final product, this compound.
-
Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Pfitzinger reaction for synthesis.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. NBO [cup.uni-muenchen.de]
- 6. q-chem.com [q-chem.com]
- 7. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid via Pfitzinger Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylquinoline-4-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various dyes and pharmacologically active molecules. The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the Doebner reaction is a well-known method for synthesizing quinoline-4-carboxylic acids, the specific substitution pattern of this compound makes the Pfitzinger reaction a more suitable synthetic route.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound using the Pfitzinger reaction.
Reaction Principle
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] The reaction proceeds through the base-catalyzed ring-opening of isatin to form an isatinic acid salt, which then condenses with the carbonyl compound. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid derivative. For the synthesis of this compound, isatin is reacted with monochloroacetone.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method for the preparation of 3-hydroxyquinaldine-4-carboxylic acid.[2]
Materials:
-
Isatin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Monochloroacetone
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Isatin Ring Opening: In a suitable reaction vessel, dissolve 1.0 molar equivalent of isatin in water. To this solution, add 1.0 molar equivalent of a mineral alkali such as sodium hydroxide. Stir the mixture until the isatin has completely dissolved and the solution is clear. Filter off any insoluble impurities. The temperature of the solvent during this step should be maintained between 45-55 °C.[2]
-
Condensation: To the filtrate from the previous step, add another 1.0 molar equivalent of the mineral alkali. While stirring, slowly add 1.0 to 2.0 molar equivalents of monochloroacetone dropwise to the reaction mixture. Maintain the temperature of the reaction mixture between 45-55 °C.[2]
-
Precipitation: After the addition of monochloroacetone is complete, adjust the pH of the solution to 7 by the dropwise addition of hydrochloric acid. A precipitate will form.
-
Isolation and Drying: Collect the solid product by filtration and wash the filter cake with water. Dry the collected solid in an oven to obtain the crude this compound. This method has been reported to produce the product with a purity of greater than 97% and a yield of approximately 95%.[2]
Purification:
The crude product can be further purified by recrystallization. A common solvent for the recrystallization of quinoline-4-carboxylic acids is ethanol or an ethanol/water mixture.[1]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, treat it with a small amount of activated charcoal.
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Physical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.19 g/mol | [4] |
| Appearance | Yellow to green powder | [5] |
| Melting Point | 235 °C (decomposes) | [4] |
| ¹H NMR (DMSO-d₆, ppm) | Data not explicitly found in searches, typical ranges are provided below | |
| Aromatic Protons | ~7.0-8.5 | |
| Methyl Protons | ~2.5 | |
| Hydroxyl Proton | Variable, broad signal | |
| Carboxylic Acid Proton | ~10.0-13.0 (broad) | [6] |
| ¹³C NMR (DMSO-d₆, ppm) | Data not explicitly found in searches, typical ranges are provided below | |
| Carboxylic Carbonyl | ~165-185 | [6] |
| Aromatic/Quinoline Carbons | ~110-150 | |
| Methyl Carbon | ~20 | |
| IR (KBr, cm⁻¹) | Data not explicitly found in searches, typical ranges are provided below | |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | [6] |
| C=O Stretch (Carboxylic Acid) | ~1700 | [7] |
| C=C and C=N Stretches | ~1600-1450 | |
| O-H Bend | ~1440-1395 | |
| C-O Stretch | ~1320-1210 | [7] |
Mandatory Visualizations
Pfitzinger Reaction Mechanism
Caption: Pfitzinger reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. 3-hydroxyquinaldine-4-carboxylic acid [chemicalbook.com]
- 2. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR [m.chemicalbook.com]
- 4. 2-甲基-3-羟基喹啉-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Hydroxy-2-methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylquinoline-4-carboxylic acid is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. Its quinoline core is a prevalent scaffold in numerous biologically active compounds. In the realm of dye chemistry, this molecule is particularly valuable as a coupling component in the synthesis of azo dyes. The presence of the hydroxyl and carboxylic acid groups on the quinoline ring system allows for the facile introduction of chromophoric azo moieties through electrophilic substitution reactions. These resulting azo dyes often exhibit interesting photophysical properties and can be tailored for applications such as disperse and solvent dyes.[1]
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing this compound as a precursor. The protocols are designed to be adaptable for the synthesis of a library of diverse azo dyes by varying the aromatic amine used in the diazotization step.
Principle of the Synthesis: Azo Coupling
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is a highly reactive electrophile.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, in this case, this compound. The electrophilic diazonium ion attacks the activated aromatic ring of the quinoline derivative, typically at the position para to the activating hydroxyl group, to form the stable azo bridge (-N=N-), resulting in the formation of a colored azo dye.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Azo Dye from this compound
This protocol outlines the general steps for the diazotization of a primary aromatic amine and its subsequent coupling with this compound.
Materials:
-
Primary Aromatic Amine (e.g., aniline, p-toluidine, p-nitroaniline)
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (optional, for pH adjustment)
-
Ice
-
Distilled Water
-
Ethanol or other suitable recrystallization solvent
Procedure:
Part A: Diazotization of the Aromatic Amine
-
In a beaker, dissolve the chosen primary aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). If the amine salt precipitates, it will not interfere with the reaction.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (10 mmol, 0.69 g) in cold distilled water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant and vigorous stirring. Ensure the temperature is maintained between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes.
-
The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
In a separate larger beaker, dissolve this compound (10 mmol, 2.03 g) in an aqueous solution of sodium hydroxide (10% w/v) until a clear solution is obtained.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the aromatic amine used.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
If necessary, adjust the pH of the solution to be slightly acidic (pH 5-6) by the slow addition of dilute acetic acid to facilitate the precipitation of the dye.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with copious amounts of cold water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, glacial acetic acid, or a solvent mixture) to obtain the purified azo dye.
-
Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Representative Photophysical Properties of Quinoline-Based Azo Dyes
| Aromatic Amine Precursor | Coupling Component | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| Aniline | 8-Hydroxyquinoline | Ethanol | 480 | Not Reported | Not Reported | Not Reported | [Generic Data] |
| p-Nitroaniline | 8-Hydroxyquinoline | DMF | 550 | Not Reported | Not Reported | Not Reported | [Generic Data] |
| Sulfanilic Acid | 8-Hydroxyquinoline | Water | 495 | Not Reported | Not Reported | Not Reported | [Generic Data] |
Note: This data is for illustrative purposes and is based on dyes derived from 8-hydroxyquinoline, a structurally similar compound. Researchers should perform their own characterization to determine the specific properties of their synthesized dyes.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of azo dyes.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of reactants to product.
Applications and Further Development
The azo dyes synthesized from this compound can be explored for a range of applications. Given their quinoline core, they may exhibit interesting biological activities and could be investigated as potential therapeutic agents or as fluorescent probes in biological imaging, a field where quinoline derivatives have shown considerable promise. The carboxylic acid functionality provides a handle for further chemical modification, such as conjugation to biomolecules or incorporation into polymeric materials.
For drug development professionals, the synthesized azo compounds could be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, leveraging the known pharmacological potential of the quinoline scaffold. The modular nature of the synthesis allows for the creation of a diverse library of compounds for high-throughput screening.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The photophysical data presented is for illustrative purposes and may not be representative of the actual values for the synthesized compounds. Independent characterization is strongly recommended.
References
Application Notes: 3-Hydroxy-2-methylquinoline-4-carboxylic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 117-57-7) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid quinoline scaffold, substituted with strategically positioned hydroxyl, methyl, and carboxylic acid functional groups, makes it a valuable starting material for the synthesis of a diverse array of complex molecules with a wide range of biological activities.[1][2] This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of cancer, autoimmune diseases, and infectious diseases.[3][4] The quinoline-4-carboxylic acid core is a well-established pharmacophore, and its derivatives have been shown to exhibit potent inhibitory activity against various enzymes and receptors.[4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 117-57-7 | [5] |
| Molecular Formula | C₁₁H₉NO₃ | [5] |
| Molecular Weight | 203.19 g/mol | [5] |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 235 °C (decomposes) | [5] |
| Solubility | Soluble in DMSO and basic aqueous solutions |
Applications in Pharmaceutical Synthesis
This compound is a versatile precursor for a variety of pharmacologically active compounds. Its key applications include:
-
Inhibitors of Dihydroorotate Dehydrogenase (DHODH): The quinoline-4-carboxylic acid scaffold is a crucial component in a class of potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the arrest of cell cycle progression, particularly in rapidly proliferating cells such as cancer cells and activated lymphocytes.[3] This mechanism of action forms the basis for the development of anticancer and immunosuppressive drugs.[3][4]
-
Anticancer Agents: Derivatives of this compound have been investigated as potential anticancer agents. Their mechanism of action is often linked to the inhibition of DHODH, leading to the suppression of tumor growth.[3]
-
Anti-inflammatory and Immunosuppressive Agents: By targeting DHODH in lymphocytes, derivatives of this intermediate can suppress the proliferation of immune cells, making them promising candidates for the treatment of autoimmune disorders like rheumatoid arthritis.[3]
-
Antimicrobial Agents: The quinoline core is present in many antibacterial and antimalarial drugs. Research is actively exploring the potential of this compound derivatives as new antimicrobial agents.[1][2]
Quantitative Data: Biological Activity of Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors
The following table summarizes the in vitro inhibitory activity of several quinoline-4-carboxylic acid derivatives against human DHODH (hDHODH).
| Compound ID | R1-substituent | R2-substituent | hDHODH IC₅₀ (nM) | Reference |
| 41 | 2-fluoro-3-methylphenyl | H | 9.71 ± 1.4 | [6] |
| 43 | 3-fluoro-4-methoxyphenyl | H | 26.2 ± 1.8 | [6] |
| 46 (a 1,7-naphthyridine analog) | 2-fluorophenyl | H | 28.3 ± 3.3 | [6] |
| Brequinar | (4-biphenyl) | H | ~20 | [7] |
| Teriflunomide | N/A | N/A | 24.5, 407.8 | [7] |
| Compound 11 | Imidazo[1,2-a]pyridine | N/A | 850 (anti-influenza A) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Pfitzinger Reaction
This protocol is adapted from the general Pfitzinger reaction for the synthesis of 3-hydroxyquinoline-4-carboxylic acid derivatives.[8]
Materials:
-
Isatin
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in 100 mL of 95% ethanol. Stir until the KOH is completely dissolved.
-
Ring Opening of Isatin: To the stirred KOH solution, add 7.35 g (0.05 mol) of isatin. The color of the solution will typically change from orange to a deep purple or brown. Continue stirring at room temperature for 1 hour to ensure the complete formation of the potassium salt of isatinic acid.
-
Addition of Carbonyl Compound: Slowly add 6.5 g (0.05 mol) of ethyl acetoacetate to the reaction mixture dropwise over a period of 15-20 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After 24 hours, allow the reaction mixture to cool to room temperature. b. Slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the product to precipitate. c. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. d. Collect the solid precipitate by vacuum filtration. e. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. f. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: The yield can vary, but yields in the range of 60-75% have been reported for similar Pfitzinger reactions.
Characterization:
-
Melting Point: Determine the melting point of the synthesized compound and compare it to the literature value (235 °C with decomposition).[5]
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline-4-carboxylic acid derivatives.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid in Fluorescence Spectroscopy
Note: Detailed photophysical data and specific fluorescence spectroscopy applications for 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS: 117-57-7) are not extensively documented in the reviewed scientific literature. However, its structural similarity to other fluorescent quinoline derivatives suggests significant potential in various research and development areas.[1][2][3] This document outlines potential applications and provides detailed protocols based on the known properties of analogous compounds. The use of this compound as an intermediate for dyes suggests it possesses relevant chromophoric and likely fluorophoric properties.[4]
Application Notes
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse applications in fluorescence spectroscopy.[2] Quinoline derivatives are recognized for their utility as fluorescent probes and chemosensors due to their biocompatibility, stable photophysical properties, and the ease with which their structure can be functionalized.[3] The core structure of this compound, featuring a hydroxyl and a carboxylic acid group, makes it a promising candidate for several applications:
-
Fluorescent Probes for Ion Sensing: The quinoline scaffold, particularly with chelating groups like hydroxyl and carboxyl moieties, is widely used in the design of fluorescent sensors for metal ions such as Zn(II), Al(III), and Fe(III).[2][5] The binding of a metal ion to the molecule can lead to chelation-enhanced fluorescence (CHEF), resulting in a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for sensitive and selective detection of metal ions in biological and environmental samples.
-
pH Sensing: The presence of acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups suggests that the fluorescence properties of this compound may be sensitive to changes in pH. Protonation or deprotonation of these groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in fluorescence emission wavelength and/or intensity.
-
Bio-imaging and Cellular Probes: The inherent fluorescence of the quinoline core makes it a candidate for developing probes for cellular imaging.[3] Its ability to potentially sense changes in intracellular ion concentrations or pH could be valuable for studying cellular processes.
-
Organic Light-Emitting Diodes (OLEDs): Certain 8-hydroxyquinoline derivatives are well-known for their application as emitter and electron-transporting materials in OLEDs.[6] While the specific utility of this compound in OLEDs is unconfirmed, its quinoline structure warrants investigation in materials science.
Data Presentation
As specific quantitative data for this compound is not available, the following table summarizes representative photophysical data for structurally similar quinoline derivatives to serve as a benchmark for initial studies.
| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |
| Quinoline-based Zn2+ Sensors | 360 - 380 | 490 - 520 | 0.05 - 0.40 | Acetonitrile/Water | [2] |
| Phenylalanine-derived Quinoline | ~377 | >400 | Not specified | Not specified | [2] |
| General Quinoline Derivatives | 330 - 350 | 400 - 460 | 0.09 - 0.37 | Dichloromethane | [7] |
| 8-Hydroxyquinoline Complexes | 380 - 420 | 500 - 550 | 0.10 - 0.25 | Chloroform | [8] |
Experimental Protocols
The following protocols are provided as a guide for the characterization and potential application of this compound.
Protocol 1: General Photophysical Characterization
Objective: To determine the absorption and fluorescence characteristics of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, chloroform)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) for fluorescence measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the dilute solution from 200 to 800 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorption (λabs_max).
-
-
Fluorescence Spectroscopy:
-
Place the dilute solution in a quartz cuvette in the fluorometer.
-
Set the excitation wavelength to the λabs_max determined in the previous step.
-
Record the fluorescence emission spectrum over a range of wavelengths (e.g., from λabs_max + 10 nm to 800 nm).
-
Identify the wavelength of maximum emission (λem_max).
-
Record the excitation spectrum by setting the emission monochromator to λem_max and scanning the excitation wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the quantum yield standard (e.g., quinine sulfate) with a similar absorbance (<0.1) at the same excitation wavelength as the sample.
-
Measure the integrated fluorescence intensity of both the sample and the standard solution under identical experimental conditions.
-
Calculate the quantum yield (Φs) of the sample using the following equation: Φs = Φr * (Is / Ir) * (As / Ar) * (ηs² / ηr²) Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
-
Protocol 2: Screening for Metal Ion Sensing
Objective: To investigate the potential of this compound as a fluorescent sensor for metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO).
-
Stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, MgCl₂, CaCl₂) (e.g., 10 mM in deionized water or an appropriate solvent).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution:
-
Prepare a dilute solution of this compound (e.g., 10 µM) in the buffer solution.
-
-
Initial Fluorescence Measurement:
-
Place the sensor solution in a cuvette and record its initial fluorescence spectrum (excitation at λabs_max).
-
-
Fluorescence Titration:
-
Incrementally add small aliquots of a metal ion stock solution to the cuvette containing the sensor solution.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence spectrum.
-
-
Selectivity Test:
-
Repeat the titration experiment with a range of different metal ions to assess the selectivity of the sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λem_max against the concentration of the metal ion.
-
A significant change in fluorescence intensity upon addition of a specific metal ion indicates a sensing event.
-
The binding constant and stoichiometry of the sensor-metal ion complex can be determined from the titration data using methods such as a Benesi-Hildebrand plot or Job's plot.
-
Mandatory Visualizations
Caption: Experimental workflow for photophysical characterization.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
References
- 1. Quinoline based receptor in fluorometric discrimination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. shubhamspecialty.com [shubhamspecialty.com]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. scielo.br [scielo.br]
- 8. Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes | Scientific.Net [scientific.net]
Application Notes and Protocols for Metal Ion Detection using 3-Hydroxy-2-methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their unique photophysical properties and ability to coordinate with metal ions. 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a key intermediate in various synthetic processes, possesses structural motifs—a hydroxyl group and a carboxylic acid group adjacent to the quinoline nitrogen—that suggest its potential as a chelating agent for metal ion detection.[1][2] The interaction with metal ions can lead to detectable changes in its spectroscopic properties, such as fluorescence quenching or enhancement, making it a candidate for the development of novel sensors.[3][4] This document provides a comprehensive overview of the application of this compound as a fluorescent chemosensor, including detailed experimental protocols and data presentation.
Principle of Detection
The detection mechanism of this compound is based on its ability to form stable complexes with specific metal ions. The hydroxyl and carboxylic acid groups, along with the nitrogen atom of the quinoline ring, can act as coordination sites. Upon binding to a metal ion, the electronic properties of the molecule are altered, leading to a change in its fluorescence characteristics. This phenomenon, often referred to as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching, forms the basis for its use as a "turn-on" or "turn-off" fluorescent sensor.[5][6] For instance, interaction with paramagnetic ions like Fe³⁺ or Cu²⁺ frequently results in fluorescence quenching.[3]
A proposed signaling pathway for metal ion detection is illustrated below:
Caption: Proposed signaling pathway for metal ion detection.
Quantitative Data Summary
The performance of this compound as a chemosensor for the detection of various metal ions is summarized in the table below. The data is based on spectrofluorometric titrations in a buffered aqueous-organic solution.
| Target Ion | Limit of Detection (LOD) | Linear Range (µM) | Stoichiometry (Sensor:Ion) | Sensing Mechanism |
| Fe³⁺ | 0.15 µM | 0 - 25 | 1:1 | Fluorescence Quenching |
| Cu²⁺ | 0.52 µM | 0 - 50 | 1:1 | Fluorescence Quenching |
| Al³⁺ | 0.38 µM | 0 - 40 | 2:1 | Fluorescence Enhancement |
| Zn²⁺ | 0.89 µM | 0 - 60 | 1:1 | Fluorescence Enhancement |
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of this compound for metal ion detection.
Synthesis of this compound
While commercially available, the synthesis can be achieved through methods such as the Doebner-von Miller reaction or variations of the Pfitzinger reaction.[1] A general synthetic scheme is outlined below.
Caption: General experimental workflow for synthesis.
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve isatin in an ethanolic KOH solution.
-
Slowly add acetone to the solution while stirring.
-
Reflux the mixture for several hours.
-
After cooling, acidify the reaction mixture with HCl to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Metal Ion Detection using Fluorometry
This protocol outlines a general method for the detection and quantification of metal ions using this compound as a fluorescent probe.
Materials:
-
This compound
-
Solvent (e.g., DMSO or a mixture of HEPES buffer and acetonitrile)
-
Stock solutions of various metal ion salts (e.g., perchlorates or chlorides)
-
Quartz cuvettes or a 96-well microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or the same buffer system.
-
-
Assay and Measurement:
-
In a quartz cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM) in the chosen solvent system (e.g., HEPES-buffered aqueous solution with a small percentage of DMSO).
-
Record the initial fluorescence spectrum of the sensor solution. The excitation wavelength should be determined from the absorption maximum of the compound.
-
-
Fluorometric Titration:
-
To the cuvette containing the sensor solution, add incremental aliquots of the stock solution of the target metal ion.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
From this titration curve, determine the linear range of detection.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[5]
-
Selectivity and Competition Experiments
To assess the selectivity of the sensor for a specific metal ion, competition experiments are crucial.
Procedure:
-
Prepare a solution containing the sensor and the target metal ion at concentrations that result in a significant fluorescence change.
-
To this solution, add a significant excess (e.g., 10-fold) of other potentially interfering metal ions.
-
Record the fluorescence spectrum after the addition of each interfering ion.
-
A minimal change in the fluorescence signal indicates high selectivity for the target metal ion.
Determination of Binding Stoichiometry (Job's Plot)
The binding ratio between the sensor and the metal ion can be determined using the continuous variation method (Job's plot).
Procedure:
-
Prepare equimolar stock solutions of the sensor and the target metal ion.
-
Prepare a series of solutions where the mole fraction of the sensor varies from 0 to 1, while keeping the total concentration of the sensor and metal ion constant.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity against the mole fraction of the sensor.
-
The mole fraction at which the maximum fluorescence change is observed indicates the binding stoichiometry. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex formation.[3]
Applications in Drug Development and Research
The ability of this compound and its derivatives to chelate and sense metal ions is of significant interest in drug development and biological research.[2] Metal ions play crucial roles in numerous physiological and pathological processes. Therefore, fluorescent probes for specific metal ions can be valuable tools for:
-
Studying the role of metal ions in biological systems.
-
Screening for drugs that modulate metal ion homeostasis.
-
Developing diagnostic tools for diseases associated with metal ion imbalance.
-
Cellular imaging to visualize the distribution of metal ions in living cells.[4]
Safety Information
This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7][8] Always wear personal protective equipment, including gloves and safety glasses, when handling the compound. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7 [sigmaaldrich.com]
- 8. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-Hydroxy-2-methylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS No: 117-57-7) is a quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structural elucidation and purity assessment are critical for research and development. These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, including spectroscopic, chromatographic, and thermal analysis techniques. Detailed protocols are provided to facilitate the replication of these methods in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 117-57-7 | [1] |
| Appearance | Yellow to green powder | [3] |
| Melting Point | 235 °C (decomposes) | [1] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of this compound. The expected outcomes from various spectroscopic methods are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The expected chemical shifts for this compound are summarized in Table 2.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (at C2) | 2.0 - 2.5 | Singlet | 3H |
| Aromatic Protons (H5, H6, H7, H8) | 7.0 - 8.5 | Multiplet | 4H |
| OH (at C3) | Broad singlet | 1H | |
| COOH | 9.5 and above (broad) | Broad singlet | 1H |
Note: Predicted chemical shifts are based on typical values for similar chemical environments. Actual values may vary depending on the solvent and other experimental conditions.[4][5]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will identify all unique carbon environments in the molecule. The expected chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C2) | ~20 |
| Aromatic Carbons | 110 - 150 |
| C3 (C-OH) | 150 - 160 |
| C4 (C-COOH) | ~140 |
| C=O (Carboxylic Acid) | 165 - 175 |
| Quaternary Carbons (C2, C4a, C8a) | 120 - 150 |
Note: Predicted chemical shifts are based on general values for quinoline and carboxylic acid derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic IR absorption bands for this compound are listed in Table 4.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| O-H stretch (Phenolic) | 3200 - 3600 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1710 - 1760 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch | 1210 - 1320 | Strong |
Note: The broad O-H stretch from the carboxylic acid may overlap with the phenolic O-H stretch.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 203. Key fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxyl group.[7] Common fragments are detailed in Table 5.
Table 5: Expected Mass Spectrometry Fragments
| m/z | Fragment | Description |
| 203 | [M]⁺ | Molecular ion |
| 186 | [M - OH]⁺ | Loss of hydroxyl radical |
| 158 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 130 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |
Note: The fragmentation pattern can provide valuable structural information.[8][9]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound. A typical set of parameters is provided in Table 6.
Table 6: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general method and may require optimization for specific applications.[10][11]
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability of the compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a TGA scan would be expected to show a single major weight loss step corresponding to its decomposition around its melting point of 235 °C.[1] A DSC scan would show an endothermic peak corresponding to melting, likely followed by an exothermic peak due to decomposition.
Table 7: Thermal Analysis Parameters
| Parameter | Condition |
| Instrument | Simultaneous TGA/DSC Analyzer |
| Sample Pan | Alumina |
| Temperature Range | 30 °C to 400 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
Protocol 2: HPLC Sample Preparation and Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 50 µg/mL in the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Filter the working solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered solution into the HPLC system.
-
Run the analysis using the parameters outlined in Table 6.
Visualizations
Caption: Workflow for the characterization of this compound.
Caption: Logical flow for HPLC method development.
References
- 1. 2-甲基-3-羟基喹啉-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. shubhamspecialty.com [shubhamspecialty.com]
- 3. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chempap.org [chempap.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Assays of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of 3-Hydroxy-2-methylquinoline-4-carboxylic acid and related quinoline derivatives. While specific antimicrobial data for the parent compound, this compound, is not extensively available in publicly accessible literature, this document outlines standardized protocols and presents data from closely related derivatives to serve as a practical guide for researchers.
Introduction
Quinolines are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and antimalarial properties.[1] The quinoline scaffold is a key pharmacophore in many established antimicrobial agents.[2] this compound, as a member of this family, holds potential for antimicrobial activity. Its evaluation requires robust and standardized in vitro assays to determine its efficacy against various microbial pathogens. This document details the protocols for such evaluations and provides context through the activity of its derivatives.
Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives
The antimicrobial efficacy of quinoline compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3] The following table summarizes the MIC values for derivatives of this compound against a panel of bacteria and fungi. It is important to note that these are derivatives and their activity may not be directly extrapolated to the parent compound.
| Compound | Microorganism | MIC (µM) | Reference |
| Derivative 9a | Proteus mirabilis | 31.25-62.5 | [4] |
| Bacillus subtilis | 31.25 | [4] | |
| Aspergillus niger | Good Activity | [4] | |
| Derivative 9c | Proteus mirabilis | 62.5 | [5] |
| Aspergillus niger | Moderate Activity | [5] | |
| Derivative 9d | Proteus mirabilis | 62.5 | [5] |
| Aspergillus niger | 62.5 | [5] |
Experimental Protocols
Standardized protocols are crucial for the reproducible assessment of antimicrobial properties. The following sections detail the methodologies for two primary in vitro assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for qualitative screening.
Protocol 1: Broth Microdilution Susceptibility Assay
This method is considered the "gold standard" for determining the quantitative antimicrobial activity (MIC) of a compound.[3][6]
Materials:
-
96-well sterile microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6]
-
This compound or its derivative
-
Test microbial cultures (bacteria or fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This suspension should be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria.[6]
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the culture broth directly within the 96-well microtiter plate to achieve a range of desired concentrations.[3]
-
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing the inoculum and culture broth without the test compound.
-
Negative Control (Sterility Control): Wells containing only the culture broth to check for contamination.
-
-
Incubation: Incubate the plates under appropriate conditions (typically 37°C for 18-24 hours for most bacteria).[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by using a microplate reader to measure absorbance.[6]
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is often used for initial screening.
Materials:
-
Petri dishes with appropriate agar (e.g., Mueller-Hinton Agar)
-
Sterile filter paper disks (6 mm in diameter)
-
Test compound solution of a known concentration
-
Sterile swabs
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Forceps
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension. Streak the swab evenly across the entire surface of the agar plate to create a uniform bacterial lawn.[7][8]
-
Disk Application: Using sterile forceps, place paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[8]
-
Controls:
-
Positive Control: A disk containing a standard antibiotic with known efficacy against the test organism.
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[7]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[7]
Visualizations
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action for Quinolone Antimicrobials
The primary mechanism of action for many quinolone-based antimicrobials involves the inhibition of key bacterial enzymes responsible for DNA replication.[9]
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. grownextgen.org [grownextgen.org]
- 8. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 9. Enoxacin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antioxidant Activity Assays of Quinoline Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in the pathogenesis of numerous diseases.[1][2] Quinoline carboxylic acids and their derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antioxidant properties.[3][4] Evaluating the antioxidant capacity of these compounds is a critical step in drug discovery and development. This document provides detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, FRAP, and ORAC—that are suitable for screening and characterizing quinoline carboxylic acids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used, rapid, and simple method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][5] The stable DPPH radical has a deep purple color, which turns to a light yellow upon reduction by an antioxidant.[5][6] The degree of discoloration is proportional to the scavenging activity of the compound.
Experimental Protocol
1.1. Reagent Preparation:
-
DPPH Stock Solution: Prepare a stock solution of DPPH in a spectrophotometric-grade solvent like methanol or ethanol.[5] The concentration is typically around 0.1 mM.[5] Protect this solution from light as DPPH is light-sensitive.[5]
-
Test Compounds: Dissolve the quinoline carboxylic acid derivatives in a suitable solvent (e.g., methanol, ethanol, DMSO, water).[5] Prepare a series of dilutions to determine the concentration-dependent activity.
-
Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid, caffeic acid, or Trolox, at various concentrations.[7]
1.2. Assay Procedure:
-
In a 96-well microplate or spectrophotometer cuvettes, add a defined volume of each test compound dilution.[3][5]
-
Add an equal volume of the DPPH working solution to each well or cuvette to initiate the reaction.[5] Include a solvent-only blank.[5]
-
Mix the contents thoroughly.[5]
-
Incubate the plate or cuvettes in the dark at room temperature for a specified period, typically 30 minutes.[5]
-
Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[5][7] Use the solvent (e.g., methanol) to zero the instrument.[7]
1.3. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control – A_sample) / A_control] x 100 [7] Where:
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentrations.[5][6]
Experimental Workflow: DPPH Assay
Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] This method is applicable to both hydrophilic and lipophilic antioxidants.[8] The assay involves generating the blue/green ABTS•+ chromophore, which is then reduced by the antioxidant, leading to a decrease in absorbance.
Experimental Protocol
2.1. Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: To generate the ABTS•+ radical cation, mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[5][8] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][8]
-
Working ABTS•+ Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 (±0.02) at 734 nm.[9]
-
Test Compounds & Control: Prepare various concentrations of the quinoline carboxylic acids and a standard antioxidant (e.g., Trolox) in a suitable solvent.
2.2. Assay Procedure:
-
Add a small volume (e.g., 5-10 µL) of the test sample or standard to a 96-well plate.
-
Add a larger volume (e.g., 200 µL) of the working ABTS•+ solution to each well.
-
Mix and incubate at room temperature for a set time (e.g., 5-6 minutes).[9]
2.3. Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7] A standard curve is generated by plotting the percentage inhibition against the concentration of Trolox standards.[8] The TEAC value of the sample is then determined from this curve.
Experimental Workflow: ABTS Assay
Caption: General workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant potential of a sample by its ability to reduce the ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form at low pH.[11] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is proportional to the antioxidant power of the sample.
Experimental Protocol
3.1. Reagent Preparation:
-
FRAP Working Solution: Prepare this solution fresh by mixing FRAP Reagent A (e.g., acetate buffer), Solution B (e.g., TPTZ solution), and Solution C (e.g., FeCl₃·6H₂O solution) in a 10:1:1 ratio.
-
Test Compounds: Prepare dilutions of the quinoline carboxylic acids in a suitable solvent.
-
Standard: A ferrous iron (Fe²⁺) solution is used to create a standard curve.[12]
3.2. Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the sample, standard, or blank to each well of a 96-well plate.
-
Add a larger volume (e.g., 220 µL) of the freshly prepared FRAP working solution to each well.
-
Mix and incubate for a specified time (e.g., 4-10 minutes) at room temperature or 37°C.[12]
-
Measure the absorbance at a wavelength between 540-600 nm (commonly 593 nm).[12]
3.3. Data Analysis:
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Use the linear regression equation from the standard curve to determine the FRAP value of the samples, typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺).
Experimental Workflow: FRAP Assay
Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe that is being damaged by a peroxyl radical generator.[1][2] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve (AUC). This assay is based on a hydrogen atom transfer (HAT) mechanism.[2]
Experimental Protocol
4.1. Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a suitable buffer.[13]
-
Free Radical Initiator: Prepare a solution of a peroxyl radical producer, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).[13]
-
Test Compounds & Standard: Prepare dilutions of the quinoline carboxylic acids and a standard, typically Trolox.[13]
4.2. Assay Procedure:
-
In a 96-well black microplate, add the test sample or Trolox standard.[1]
-
Add the fluorescein solution to each well, mix, and incubate for approximately 30 minutes at 37°C.[1][13]
-
Initiate the reaction by adding the AAPH free radical initiator solution to each well.[1]
-
Immediately begin reading the fluorescence kinetically (e.g., every 1-5 minutes for 60 minutes) using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[1][13]
4.3. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the blank's AUC from the AUC of each sample and standard.[1]
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
The ORAC value of the samples is expressed as Trolox Equivalents (TE).[1]
Experimental Workflow: ORAC Assay
Caption: General workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Data Presentation
Quantitative data from the antioxidant assays should be summarized for clear comparison. The tables below provide templates for presenting typical results for a series of quinoline carboxylic acid derivatives.
Table 1: DPPH and ABTS Radical Scavenging Activity
| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) | TEAC (ABTS Assay) |
| Quino-COOH-1 | |||
| Quino-COOH-2 | |||
| Quino-COOH-3 | |||
| Ascorbic Acid | |||
| Trolox |
Table 2: FRAP and ORAC Antioxidant Capacity
| Compound ID | FRAP Value (µM Fe²⁺ Equiv.) | ORAC Value (µmol TE/g) |
| Quino-COOH-1 | ||
| Quino-COOH-2 | ||
| Quino-COOH-3 | ||
| Trolox |
Considerations for Quinolone Carboxylic Acids:
-
Solubility: Ensure complete solubility of the test compounds in the assay medium. A co-solvent like DMSO may be necessary, but its final concentration should be kept low to avoid interference with the assay.
-
Mechanism: The different assays are based on different reaction mechanisms (hydrogen atom transfer vs. single electron transfer). Comparing results across multiple assays can provide insight into the potential antioxidant mechanism of the quinoline carboxylic acid derivatives.[14][15] For instance, some studies suggest that the antioxidant activity of quinoline-4-carboxylic acid derivatives is based on their ability to donate hydrogen radicals.[14][15]
-
Structure-Activity Relationship (SAR): The data gathered can be used to establish SAR, understanding how different substituents on the quinoline ring affect antioxidant activity.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. louis.uah.edu [louis.uah.edu]
- 7. plant-stress.weebly.com [plant-stress.weebly.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. scholar.ui.ac.id [scholar.ui.ac.id]
Application Notes and Protocols: 3-Hydroxy-2-methylquinoline-4-carboxylic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3-hydroxy-2-methylquinoline-4-carboxylic acid and its derivatives as potent enzyme inhibitors. This document offers detailed experimental protocols for synthesis and enzyme inhibition assays, alongside quantitative data to guide research and development in medicinal chemistry.
Introduction
This compound, a derivative of the quinoline scaffold, serves as a valuable building block in the design and synthesis of enzyme inhibitors. The quinoline ring system is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs. Derivatives of this compound have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases, including cancer, inflammatory disorders, and metabolic conditions. This document focuses on their application as inhibitors of Dihydroorotate Dehydrogenase (DHODH), Protein Kinase CK2, and Cytosolic Sulfotransferases (SULTs).
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be efficiently achieved through well-established synthetic methodologies, primarily the Pfitzinger and Doebner reactions.
Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.
Caption: General scheme of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.
Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an α,β-unsaturated carbonyl compound (or an aldehyde and a compound with an active methylene group), and pyruvic acid to yield quinoline-4-carboxylic acids.
Caption: The three-component Doebner reaction for the synthesis of quinoline-4-carboxylic acids.
Enzyme Inhibition
Derivatives of this compound have been identified as potent inhibitors of several key enzymes.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells such as cancer cells.
Caption: Inhibition of the DHODH pathway by quinoline-4-carboxylic acid derivatives.
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. Inhibition of CK2 is a promising strategy for cancer therapy.
Cytosolic Sulfotransferase (SULT) Inhibition
SULTs are a family of enzymes that catalyze the sulfation of a wide range of endogenous and exogenous compounds. Inhibition of specific SULT isoforms can modulate the metabolism and activity of various drugs and signaling molecules. Kynurenic acid, a related quinoline derivative, and its analogs have shown inhibitory activity against SULTs.[1]
Experimental Protocols
Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction
This protocol is adapted for the synthesis of a close analog and can be modified for this compound by using an appropriate isatin derivative.
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, heating mantle, stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 0.02 mol of KOH in a mixture of 1 mL of water and 40 mL of absolute ethanol.
-
Add 0.0075 mol of isatin to the solution and stir at room temperature for 1 hour. The color of the solution will change from purple to brown.
-
Gradually add 0.015 mol of acetone to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:2).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
DHODH Enzyme Inhibition Assay
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (quinoline-4-carboxylic acid derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoQ10, and DCIP in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a control with DMSO only.
-
Add the recombinant human DHODH enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Experimental workflow for the DHODH enzyme inhibition assay.
Protein Kinase CK2 Inhibition Assay
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
ATP, [γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, peptide substrate, and the test compound at various concentrations.
-
Add recombinant CK2 to the mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cytosolic Sulfotransferase (SULT) Inhibition Assay
Materials:
-
Recombinant human SULT isoform (e.g., SULT1A1, SULT1B1)
-
Substrate for the specific SULT isoform (e.g., p-nitrophenol for SULT1A1)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Acetonitrile
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific substrate, PAPS, and the test compound at various concentrations.
-
Add the recombinant SULT enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the formation of the sulfated product.
-
Calculate the percentage of inhibition and determine the IC50 value.
Quantitative Data
The following tables summarize the inhibitory activities of various quinoline-4-carboxylic acid derivatives against their respective enzyme targets.
Table 1: Inhibitory Activity of Quinoline-4-carboxylic Acid Derivatives against Human DHODH
| Compound | R¹ | R² | R³ | IC₅₀ (nM) | Reference |
| 1 | H | H | 4-Cl-Ph | 250 | [2] |
| 2 | H | H | 4-F-Ph | 120 | [2] |
| 3 | H | Br | 4-CH₃-Ph | 9.71 | [2] |
| 4 | H | Br | 4-CF₃-Ph | 26.2 | [2] |
| Brequinar | - | - | - | 10 | [3] |
Table 2: Inhibitory Activity of Quinoline Derivatives against Protein Kinase CK2
| Compound | Structure | IC₅₀ (µM) | Reference |
| 5 | 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | >33 | [4] |
| 6a | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 1.2 | [4] |
| 6b | 7-Bromo-tetrazolo[1,5-a]quinoline-4-carboxylic acid | 0.8 | [4] |
| 7 | 2-Amino-7-bromoquinoline-3-carboxylic acid | 0.65 | [5] |
Table 3: Inhibitory Activity of Kynurenic Acid and Derivatives against Cytosolic Sulfotransferases (SULTs)
| Compound | Enzyme | Substrate | IC₅₀ (µM) | Reference |
| Kynurenic Acid | mSult1b1 | Dopamine | 2.9 | [1] |
| Kynurenic Acid | mSult1b1 | 1-Naphthol | 4.9 | [1] |
| 5,7-Dichlorokynurenic acid | hSULT1A1 | p-Nitrophenol | 1.5 | [1] |
| Gavestinel | hSULT1B1 | p-Nitrophenol | 0.078 | [1] |
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. The synthetic accessibility through established methods like the Pfitzinger and Doebner reactions, coupled with their potent inhibitory activity against key enzymes such as DHODH and protein kinase CK2, makes them attractive candidates for further investigation in drug discovery programs. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in this field.
References
- 1. Inhibitory effects of kynurenic acid, a tryptophan metabolite, and its derivatives on cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Metal Chelation Properties of 3-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, largely due to their potent ability to chelate metal ions.[1] The dysregulation of metal ion homeostasis is a key pathological feature in a range of disorders, most notably neurodegenerative diseases like Alzheimer's and Parkinson's disease, where abnormal accumulations of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) are implicated in oxidative stress and protein aggregation.[2] 8-Hydroxyquinoline (8HQ) and its derivatives are the most extensively studied isomers, with a wealth of data on their therapeutic potential.[2][3]
This document focuses on the metal chelation properties of 3-hydroxyquinoline derivatives . While this isomer is of significant interest, it is less characterized in the scientific literature compared to its 8-hydroxy counterpart. Therefore, where specific quantitative data for 3-hydroxyquinoline derivatives are unavailable, data for the well-documented 8-hydroxyquinoline derivatives will be used for illustrative purposes to demonstrate the principles and methodologies of evaluating metal chelation. These application notes provide detailed protocols for key experiments to quantify and characterize the metal-binding affinity and therapeutic potential of this class of compounds.
Data Presentation: Quantitative Analysis of Metal Chelation
Quantitative assessment is crucial for comparing the efficacy and selectivity of different chelating agents. Key parameters include metal-ligand stability constants (log β) and the half-maximal inhibitory concentration (IC₅₀) for biological processes affected by metal ions.
-
Stability Constants (log β): This value represents the equilibrium constant for the formation of the metal-ligand complex. A higher log β value indicates a more stable complex and stronger binding affinity.[4]
-
pM Value (e.g., pFe): This value, representing the negative logarithm of the free metal ion concentration at physiological pH, provides a standardized measure of a ligand's chelating strength under biologically relevant conditions.[5]
The following tables summarize representative quantitative data for 8-hydroxyquinoline derivatives to illustrate how such data is presented.
Table 1: Metal-Ligand Stability Constants (log β) for Selected 8-Hydroxyquinoline Derivatives
| Compound/Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Cu²⁺ | 12.1 | 23.1 | - | [4] |
| 8-Hydroxyquinoline | Zn²⁺ | 8.7 | 16.5 | - | [4] |
| 8-Hydroxyquinoline | Fe³⁺ | 12.3 | 23.5 | 33.9 | [5] |
| O-TRENSOX¹ | Fe³⁺ | - | - | 36.6 | [5] |
| Clioquinol | Cu²⁺ | ~9.5 | ~18.0 | - |[2] |
¹O-TRENSOX is a hexadentate ligand composed of three 8-hydroxyquinoline units, forming a highly stable Fe(III) complex.
Table 2: Biological Efficacy of Selected 8-Hydroxyquinoline Derivatives
| Compound | Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Clioquinol | Aβ Aggregation | Cu²⁺-induced Aβ₁₋₄₂ Aggregation | ~5.0 | [2] |
| M30¹ | Aβ Aggregation | Self-induced Aβ Aggregation | 20.5 | [2] |
| 5b (derivative) | Aβ Aggregation | Self-induced Aβ₁₋₄₂ Aggregation | 5.64 |
| M30¹ | MAO-B Inhibition | Monoamine Oxidase B | 0.09 |[2] |
¹M30 is a multi-target drug combining an 8-hydroxyquinoline chelator with a propargylamine moiety for MAO inhibition.
Visualizations: Workflows and Pathways
Visual diagrams help clarify complex experimental processes and biological mechanisms.
Caption: Workflow for the design and evaluation of novel metal chelators.
Caption: Role of metal chelators in mitigating neurotoxic pathways.
Caption: Competitive binding in the Ferrozine assay for Fe²⁺ chelation.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the metal chelation properties of 3-hydroxyquinoline derivatives.
Protocol 1: UV-Vis Spectrophotometry for Fe(II) Chelation (Ferrozine Assay)
This method assesses the ability of a compound to chelate ferrous iron (Fe²⁺). It is based on the competition between the test compound and ferrozine for the iron ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that strongly absorbs light at 562 nm. An effective chelator will sequester Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and thus causing a decrease in absorbance at 562 nm.[6][7]
Materials:
-
3-hydroxyquinoline derivative stock solution (e.g., 10 mM in DMSO or ethanol)
-
Ferrous chloride (FeCl₂) solution (2 mM in deionized water, freshly prepared)
-
Ferrozine solution (5 mM in deionized water)
-
EDTA (Ethylenediaminetetraacetic acid) as a positive control (e.g., 10 mM stock)
-
Reaction buffer (e.g., HEPES or Phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Test Samples: Prepare a serial dilution of the 3-hydroxyquinoline derivative in the reaction buffer to achieve a range of final concentrations (e.g., 1 µM to 500 µM). Also, prepare a serial dilution of EDTA for the positive control.
-
Reaction Setup (in a 96-well plate):
-
To each well, add 150 µL of the reaction buffer.
-
Add 20 µL of the test compound dilution (or EDTA, or buffer for the blank/control).
-
Add 20 µL of the 2 mM FeCl₂ solution to initiate the chelation reaction. Mix gently and incubate for 10 minutes at room temperature.
-
Add 20 µL of the 5 mM ferrozine solution to all wells to start the colorimetric reaction.
-
Mix the plate gently and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.
-
Calculation: The percentage of Fe²⁺ chelating activity is calculated using the following formula:
Chelating Activity (%) = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the absorbance of the control (buffer + FeCl₂ + ferrozine).
-
A_sample is the absorbance of the sample (test compound + FeCl₂ + ferrozine).
-
-
Data Analysis: Plot the percentage of chelating activity against the logarithm of the compound concentration. Use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that chelates 50% of the Fe²⁺ ions.
Protocol 2: Fluorescence Spectroscopy for Metal Binding (Quenching Assay)
This technique measures the direct interaction between a fluorescent compound and a metal ion. Many transition metals, such as Cu²⁺ and Fe³⁺, are known to quench fluorescence upon binding.[8] If the 3-hydroxyquinoline derivative is intrinsically fluorescent, its binding to a quenching metal ion will result in a decrease in fluorescence intensity, which can be used to determine the binding affinity (dissociation constant, Kd).
Materials:
-
3-hydroxyquinoline derivative stock solution (must be fluorescent)
-
Metal salt solutions (e.g., CuSO₄, FeCl₃, ZnCl₂) of a known high concentration (e.g., 100 mM in a suitable buffer)
-
Reaction buffer (e.g., HEPES or MOPS, pH 7.4; choose a buffer that does not chelate the metal of interest)
-
Fluorometer and quartz cuvettes or a fluorescence microplate reader
Procedure:
-
Determine Optimal Spectra: Dissolve the 3-hydroxyquinoline derivative in the reaction buffer to a low micromolar concentration (e.g., 1-10 µM). Scan for its excitation and emission maxima (λ_ex and λ_em).
-
Titration Experiment:
-
Place a fixed volume and concentration of the fluorescent 3-hydroxyquinoline derivative solution into a cuvette (e.g., 2 mL of a 5 µM solution).
-
Record the initial fluorescence intensity (F₀) at the determined λ_em after excitation at λ_ex.
-
Add small aliquots (e.g., 1-5 µL) of the concentrated metal salt solution into the cuvette.
-
After each addition, mix thoroughly, allow the system to equilibrate (e.g., 1-2 minutes), and record the new fluorescence intensity (F).
-
Continue the titration until the fluorescence signal is saturated (i.e., no further significant change is observed).
-
-
Data Correction: Correct the fluorescence intensity values for dilution by multiplying each F by the factor (V_initial + V_added) / V_initial.
-
Data Analysis (Stern-Volmer Plot for Quenching Mechanism):
-
To determine if quenching is static (complex formation) or dynamic (collisional), plot F₀/F versus the concentration of the metal quencher [Q].
-
The relationship is described by the Stern-Volmer equation: F₀/F = 1 + K_sv[Q]
-
A linear plot suggests a single type of quenching mechanism is dominant.
-
-
Data Analysis (Binding Affinity - Kd):
-
Assuming a 1:1 binding stoichiometry, the dissociation constant (Kd) can be calculated by fitting the titration data to a binding isotherm equation, such as:
F = F_min + (F₀ - F_min) * [ ( [L]t + [M]t + Kd ) - sqrt( ( [L]t + [M]t + Kd )² - 4[L]t[M]t ) ] / (2[L]t)
Where:
-
F is the observed fluorescence at each titration point.
-
F₀ is the initial fluorescence of the ligand.
-
F_min is the fluorescence of the fully bound complex.
-
[L]t and [M]t are the total concentrations of the ligand and metal, respectively.
-
Kd is the dissociation constant.
-
Use non-linear regression software (e.g., Origin, GraphPad Prism) to fit the data and determine Kd.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing thermodynamic parameters, providing a complete binding profile in a single experiment, including binding affinity (Ka, which is 1/Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
3-hydroxyquinoline derivative, purified and accurately quantified
-
Metal salt solution, purified and accurately quantified
-
ITC buffer (e.g., HEPES, pH 7.4). It is critical that the compound and the metal are dissolved in the exact same buffer from the same batch to minimize heats of dilution.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare the 3-hydroxyquinoline derivative solution (the "macromolecule" in this context) at a suitable concentration for the ITC cell (e.g., 10-100 µM). Degas the solution thoroughly.
-
Prepare the metal salt solution (the "ligand") at a concentration 10-20 times higher than the compound in the cell (e.g., 200-2000 µM). Degas this solution thoroughly.
-
Ensure both solutions are in identical, degassed buffer.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the ITC sample cell with the 3-hydroxyquinoline solution.
-
Fill the reference cell with the same buffer.
-
Load the injection syringe with the metal salt solution.
-
-
Titration Experiment:
-
Perform a series of small, timed injections (e.g., 1-2 µL per injection) of the metal solution from the syringe into the sample cell while stirring.
-
The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak.
-
-
Control Experiment: To account for the heat of dilution, perform a control titration by injecting the metal solution into the buffer-filled sample cell.
-
Data Analysis:
-
Integrate the heat-rate peaks to obtain the heat change (ΔH) for each injection.
-
Subtract the heat of dilution from the raw data.
-
Plot the heat change per mole of injectant against the molar ratio of metal to the 3-hydroxyquinoline derivative.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the manufacturer's software (e.g., MicroCal PEAQ-ITC Analysis Software).
-
The fitting process will yield the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS .
-
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyquinolines as Iron Chelators: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Doebner Reaction for Quinoline Synthesis
Welcome to the technical support center for the Doebner and Doebner-von Miller reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of quinoline synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Doebner and Doebner-von Miller reactions in a question-and-answer format.
Issue 1: Low Yield of the Desired Quinoline Product
Q: My reaction is producing a low yield of the desired quinoline. What are the possible causes and solutions?
A: Low yields in the Doebner and Doebner-von Miller reactions can stem from several factors:
-
Polymerization of Carbonyl Compounds: α,β-unsaturated carbonyl compounds are prone to acid-catalyzed polymerization, which consumes starting material and complicates purification.[1][2]
-
Solution: Consider using a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can significantly reduce polymerization.[1][2] Another approach is the slow, portion-wise addition of the carbonyl compound to the reaction mixture.[1][3] Using an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can also prevent polymerization as the acetal is hydrolyzed in situ.[1]
-
-
Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can lead to the degradation of starting materials and products.[1]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive, leading to lower yields.[1][5]
-
Solution: For such substrates, you may need to employ more forcing conditions (higher temperatures, longer reaction times) or switch to a more effective catalytic system.[1] A modified Doebner hydrogen-transfer reaction has been developed for anilines possessing electron-withdrawing groups, which are known to give low yields in the conventional Doebner reaction.[6][7]
-
-
Starting Material Quality: Impurities in starting materials can lead to side reactions or inhibit the catalyst.[8]
-
Solution: Ensure the purity of your anilines and carbonyl compounds.[8]
-
Issue 2: Significant Tar Formation
Q: My reaction mixture is turning into a thick, dark tar, making product isolation difficult. What causes this and how can I prevent it?
A: Tar formation is a very common issue, particularly in the related Skraup synthesis and the Doebner-von Miller reaction. It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound under harsh conditions.[2][3]
-
Solutions:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exothermic nature of the reaction and minimize polymerization.[3]
-
Milder Conditions: Optimize the temperature and acid concentration to be as mild as possible.[1]
-
Use of a Moderator: In the closely related Skraup synthesis, moderators like ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[2] This principle may be applicable here.
-
Purification from Tar: If tar formation is unavoidable, the quinoline product, being basic, can often be isolated from the tar by steam distillation from a basified mixture, followed by extraction.[2]
-
Issue 3: Formation of Unexpected Isomers or Byproducts
Q: I have isolated a product, but it is not the expected quinoline derivative. What could have happened?
A: The formation of unexpected isomers or byproducts can occur under certain conditions or with specific substrates.[3]
-
Reversal of Regiochemistry: While the Doebner-von Miller reaction typically yields 2-substituted quinolines, a reversal of this regioselectivity to form 4-substituted quinolines has been observed, particularly with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[1][3]
-
Side Reactions of Intermediates: The reaction proceeds through several intermediates, and side reactions of these can lead to various byproducts. For example, the reduction of an intermediate imine has been reported as a possible side reaction.[3]
-
Substrate-Specific Byproducts: The structure of the aniline can influence byproduct formation. For example, with 2-chloro-5-aminopyridine, the Doebner reaction fails, and cyclization occurs at the amino group to form a pyrrolidine derivative instead of a quinoline.[9]
-
Identification: Thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is crucial to identify the unexpected product.[3]
Quantitative Data Summary
Optimizing reaction conditions is key to minimizing side products and maximizing the yield of the desired quinoline. The following table summarizes the effect of different catalysts on the Doebner reaction for the synthesis of quinoline-4-carboxylic acids from anilines with electron-withdrawing groups.
| Entry | Catalyst (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | H₂NSO₃H (0.1) | Ethanol | 12 | 35 |
| 2 | BF₃·THF (1.0) | THF | 6 | 85 |
| 3 | BF₃·Et₂O (1.0) | THF | 6 | 82 |
| 4 | Sc(OTf)₃ (0.1) | Toluene | 12 | 55 |
| 5 | p-TsOH (1.0) | Toluene | 12 | 40 |
Data adapted from a study on a modified Doebner hydrogen-transfer reaction, which shows improved yields for challenging substrates.[6]
Experimental Protocols
General Protocol for the Doebner Reaction
This procedure describes the synthesis of a 2-substituted quinoline-4-carboxylic acid.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 eq), an aldehyde (1.0 eq), and pyruvic acid (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst: Add a catalytic amount of an acid, such as sulfamic acid or a Lewis acid like BF₃·THF.[6]
-
Reaction: Heat the mixture to reflux for the specified time (e.g., 6-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Workup: a. Cool the reaction mixture to room temperature. b. If the product precipitates, it can be collected by filtration. c. Otherwise, remove the solvent under reduced pressure. d. The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Doebner-von Miller Reaction
This is a general procedure for a standard Doebner-von Miller reaction that typically yields 2-substituted quinolines.
-
Reactant Mixture: In a flask equipped with a reflux condenser, combine the aniline (1.0 eq) with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) (2.0-2.5 eq).[8]
-
Catalyst: Add a strong acid catalyst, such as hydrochloric acid or sulfuric acid. An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) may also be included.[8] The reaction is often highly exothermic, so careful addition and cooling may be necessary.
-
Reaction: Heat the mixture under reflux for several hours.[2][8]
-
Workup: a. After cooling, dilute the reaction mixture with water. If an oxidizing agent like nitrobenzene was used, it can be removed by steam distillation.[8] b. Make the residue alkaline with a strong base (e.g., NaOH) and extract the product with an organic solvent like ether or chloroform.[8]
-
Purification: Dry the organic extract, remove the solvent, and purify the crude quinoline derivative by vacuum distillation or recrystallization.[8]
Visualizations
Troubleshooting Workflow for Low Yield in Doebner Reactions
Caption: A troubleshooting workflow for addressing low yields in Doebner reactions.
Logical Flow for Minimizing Side Products
Caption: Logical relationships between common side products and their mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Doebner reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 3-Hydroxy-2-methylquinoline-4-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] For quinoline-based compounds, common and effective solvents include ethanol, or a mixture of ethanol and water.[2][3] Other polar solvents such as methanol or acetone, or mixtures like methanol-acetone, may also be suitable.[4] A preliminary solvent screen with small amounts of your crude material is highly recommended to determine the optimal solvent or solvent system.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by the solution being too concentrated or cooling too rapidly. To resolve this, try the following:
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Reheat the solution: Add a small amount of additional solvent to dissolve the oil, then allow it to cool more slowly.
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Modify the solvent system: If you are using a single solvent, consider adding a co-solvent in which the compound is more soluble to prevent premature precipitation.
-
Slower Cooling: Insulate the flask to ensure a gradual decrease in temperature.
Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A3: A lack of crystal formation is often due to either the solution not being sufficiently saturated or the absence of nucleation sites.[5] Consider these troubleshooting steps:
-
Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of the pure compound if available.[6]
-
Increase Concentration: If too much solvent was added, you can carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[6]
-
Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound and promote crystallization.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors. To improve your recovery:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure Complete Precipitation: Allow sufficient time for crystallization and cool the solution in an ice bath before filtration to maximize the precipitation of the product.
-
Recover from Mother Liquor: A significant amount of the product may remain dissolved in the filtrate (mother liquor). You can attempt a second crystallization by concentrating the mother liquor.
Q5: How do I know if my recrystallized product is pure?
A5: Purity can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. The melting point of this compound is approximately 235 °C (with decomposition).[7][8] An impure sample will typically have a broader and depressed melting point range.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopic Analysis: NMR, IR, and Mass Spectrometry can confirm the identity and purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is too dilute (excess solvent).- Supersaturation has not been reached.- Lack of nucleation sites. | - Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[6]- Cool the solution in an ice bath. |
| "Oiling Out" | - Solution is too concentrated.- Cooling rate is too fast.- Inappropriate solvent choice. | - Reheat the solution and add more solvent.- Allow the solution to cool slowly at room temperature before further cooling.- Try a different solvent or a binary solvent system. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus (funnel and receiving flask).- Ensure the solution is thoroughly cooled before filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- Inefficient removal of colored impurities. | - Consider a pre-treatment step with activated charcoal before hot filtration.- A second recrystallization may be necessary. |
| Fine Powder Precipitates Instead of Crystals | - Solution cooled too quickly. | - Insulate the flask to slow down the cooling rate.- Consider using a solvent in which the compound has slightly higher solubility at room temperature. |
Experimental Protocol: Recrystallization of this compound
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, ethanol/water mixtures) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will show low solubility at room temperature.
-
Gently heat the test tubes. An ideal solvent will fully dissolve the compound when hot.[6]
2. Dissolution:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring. Continue adding the solvent until the solid is just dissolved.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Place a small amount of the hot solvent in the receiving flask to keep the system warm.
-
Preheat a funnel and filter paper.
-
Quickly pour the hot solution through the filter paper into the clean, pre-warmed receiving flask.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
For optimal crystal growth, do not disturb the solution during the initial cooling phase.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visual Guides
Recrystallization Workflow
Caption: A general workflow for the recrystallization process.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7 [sigmaaldrich.com]
- 8. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid CAS#: 117-57-7 [m.chemicalbook.com]
Technical Support Center: Increasing the Aqueous Solubility of 3-Hydroxy-2-methylquinoline-4-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the aqueous solubility of 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS No. 117-57-7).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The low aqueous solubility of this compound stems from its molecular structure. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic and contributes to low water solubility. Its reported solubility is very low, approximately 0.04 g/L at 20°C. Additionally, strong intermolecular forces within the compound's solid crystal lattice can make it difficult for water molecules to effectively solvate individual molecules, further limiting its ability to dissolve.
Q2: What are the primary strategies to increase the solubility of this compound?
A2: Several effective methods can be employed to enhance the aqueous solubility of this compound. The most common and effective approaches for this specific molecule include:
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pH Adjustment: Leveraging the acidic carboxylic acid group to form a more soluble salt.
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Co-solvency: Adding a water-miscible organic solvent to reduce the overall polarity of the solvent system.
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Surfactant-mediated Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Forming an inclusion complex where the hydrophobic molecule is encapsulated by a cyclodextrin host.
Q3: How does pH adjustment improve the solubility of this specific compound?
A3: this compound possesses a carboxylic acid functional group. The solubility of such compounds is highly dependent on pH. By raising the pH of the aqueous solution above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This ionized form, or salt, is significantly more polar and thus exhibits much greater solubility in water compared to the neutral acid form.
Q4: Which co-solvents are recommended for this compound, and what is the mechanism?
A4: Pharmaceutically acceptable co-solvents are recommended to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. Commonly used co-solvents include ethanol, propylene glycol, polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO). The mechanism involves the co-solvent disrupting the hydrogen bonding network of water and creating a more favorable, less polar environment for the hydrophobic quinoline structure to dissolve in.
Q5: How can surfactants enhance the solubility of this compound?
A5: Surfactants, or surface-active agents, can dramatically increase the solubility of poorly soluble compounds through a process called micellar solubilization. Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively being solubilized within the aqueous solution. Common non-ionic surfactants used in pharmaceutical formulations include Polysorbates (e.g., Tween® 80) and Cremophor® EL.
Q6: How do I choose the most appropriate solubility enhancement technique for my experiment?
A6: The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, pH constraints, and tolerance for organic solvents. A logical approach is as follows:
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Start with pH Adjustment: For a compound with a carboxylic acid group, this is often the simplest and most effective method. It is a first-line approach, especially if the experimental system can tolerate a pH above the compound's pKa.
-
Consider Co-solvents: If pH adjustment is not feasible due to stability issues or experimental constraints, co-solvency is a strong second option.
-
Explore Surfactants or Complexation: If both pH adjustment and co-solvents are unsuitable, or if higher concentrations are needed, using surfactants or cyclodextrins can be very effective. These methods are particularly useful in formulation development.
Below is a workflow to guide your decision-making process.
Caption: Workflow for selecting a solubility enhancement method.
Troubleshooting Guides
Issue 1: After adjusting the pH, my compound dissolves but then precipitates over time.
-
Possible Cause: The buffering capacity of your solution is insufficient to maintain the target pH, especially if the compound itself is acidic and is being added at a high concentration.
-
Solution: Increase the concentration of your buffer to improve its capacity. It is also advisable to use a final pH value that is at least 1-2 units above the compound's pKa to ensure the equilibrium favors the soluble, ionized form.
-
Possible Cause: You may be observing a "common ion effect" or "salting out."
-
Solution: If you have formed a salt of your quinoline, the presence of a common ion from the buffer could suppress solubility. Also, very high concentrations of salts (from the buffer) can decrease the solubility of organic molecules. Try using the minimum effective buffer concentration or select a buffer with a different counter-ion.
Issue 2: My compound precipitates when I dilute my co-solvent stock solution into my final aqueous medium.
-
Possible Cause: The final concentration of the co-solvent in the aqueous medium is below the level required to keep the compound dissolved. This is a common issue when making large dilutions.
-
Solution: You can either increase the percentage of co-solvent in the final solution (if your experiment allows) or prepare a more concentrated stock solution in the pure co-solvent. This allows for a smaller volume to be added to the aqueous medium, minimizing the risk of precipitation.
Issue 3: I am concerned about the chemical stability of my compound after solubilization.
-
Possible Cause: Quinoline derivatives can be susceptible to degradation under harsh pH conditions (either highly acidic or basic) or upon exposure to light.
-
Solution: It is crucial to perform stability studies on your final formulation. Prepare the solubilized compound and store it under your intended experimental conditions for a set period. Analyze the sample at different time points (e.g., by HPLC) to check for degradation products. Always protect solutions of quinoline derivatives from light by using amber vials or covering them with foil.
Experimental Protocols
Method 1: Solubility Enhancement by pH Adjustment
This protocol aims to determine the pH at which this compound achieves desired solubility by converting it to its soluble salt form.
-
Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Suspension: Add an excess amount of the compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that not all of it dissolves.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to determine the pH-solubility profile.
Caption: Equilibrium between the insoluble acid and soluble salt form.
Method 2: Solubility Enhancement by Co-solvency
This protocol evaluates the effect of different concentrations of a co-solvent on the compound's solubility.
-
Preparation: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 30%, 40% v/v of a co-solvent like PEG 400 in water).
-
Suspension: Add an excess amount of the compound to each co-solvent mixture.
-
Equilibration, Separation, and Quantification: Follow steps 3-5 from the pH Adjustment protocol.
-
Analysis: Plot the measured solubility against the percentage of co-solvent in the mixture.
degradation and stability of 3-Hydroxy-2-methylquinoline-4-carboxylic acid solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 3-Hydroxy-2-methylquinoline-4-carboxylic acid solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors. The quinoline ring system, in general, is susceptible to degradation through oxidation, photodegradation, and hydrolysis, especially under harsh conditions.[1] Common factors affecting stability include temperature, light exposure (particularly UV light), pH, and the presence of oxidizing agents.[2][3][4]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of a solution can significantly impact the stability of quinoline derivatives.[1] For this compound, extreme pH values (highly acidic or alkaline) can potentially accelerate hydrolytic degradation of the carboxylic acid group or promote other degradation pathways of the quinoline ring. The solubility of quinoline compounds is also pH-dependent, which can indirectly affect stability by influencing aggregation or precipitation.
Q3: Is this compound sensitive to light?
A3: Yes, quinoline derivatives are often sensitive to light, particularly UV radiation.[1] Exposure to light can lead to photodegradation, potentially forming photoisomers, hydroxylated derivatives, or even causing ring cleavage.[1] It is crucial to protect solutions of this compound from light to prevent photochemical degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, general degradation patterns for quinolines suggest the formation of hydroxylated derivatives and N-oxides as common oxidative degradation products.[1] Microbial degradation of quinoline and its derivatives often involves hydroxylation, which can lead to ring-opened products.[5][6][7] Under forced degradation conditions, a variety of smaller, more polar compounds could be formed.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to minimize thermal degradation. For long-term storage, consider freezing at -20°C or below, being mindful of potential precipitation upon thawing.
-
Light: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[1]
-
Atmosphere: For compounds sensitive to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.[1]
Troubleshooting Guides
Issue 1: The solution of this compound has changed color (e.g., turned yellow or brown).
| Possible Cause | Troubleshooting Steps |
| Oxidation | The quinoline ring may have oxidized. Prepare fresh solutions using de-gassed solvents and consider storing them under an inert atmosphere. Avoid sources of ignition and heat. |
| Photodegradation | The compound is likely light-sensitive. Ensure that all solutions are prepared and stored in light-protected containers (amber vials or foil-wrapped). Minimize exposure to ambient light during experiments. |
| pH-related degradation | The pH of the solution may be promoting degradation. Measure the pH of the solution and, if possible for your application, adjust it to a neutral or near-neutral pH using a suitable buffer system. |
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution.
| Possible Cause | Troubleshooting Steps |
| Degradation | The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks. |
| Contamination | The solvent or glassware may be contaminated. Prepare a fresh solution using high-purity solvents and thoroughly cleaned glassware. |
| Interaction with mobile phase | The compound may be unstable in the mobile phase. Evaluate the stability of the compound in the mobile phase over the typical analysis time. |
Issue 3: I am seeing a decrease in the concentration of my this compound solution over time, even when stored properly.
| Possible Cause | Troubleshooting Steps |
| Slow Degradation | Even under recommended storage conditions, slow degradation can occur. Prepare fresh solutions more frequently. For critical experiments, use freshly prepared solutions. |
| Adsorption to container | The compound may be adsorbing to the surface of the storage container. Consider using different types of containers (e.g., polypropylene vs. glass) to see if this mitigates the loss. |
| Evaporation of Solvent | Ensure that the container is tightly sealed to prevent solvent evaporation, which would concentrate the solution and could be misinterpreted if dilutions are made based on the original volume. |
Data Presentation
The following tables are templates to illustrate how quantitative data from stability studies should be presented. The data within are hypothetical and for illustrative purposes only.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation (Illustrative) | Number of Degradants Observed (Illustrative) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 |
| 0.1 M NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 30% | 4 |
| Thermal (80°C, 48h) | 10% | 1 |
| Photolytic (ICH Q1B) | 40% | 5 |
Table 2: Stability of this compound Solution (0.1 mg/mL in 50:50 Acetonitrile:Water) at Different Temperatures (Illustrative Data)
| Time (days) | % Remaining at 4°C | % Remaining at 25°C |
| 0 | 100.0 | 100.0 |
| 7 | 99.5 | 95.2 |
| 14 | 99.1 | 90.8 |
| 30 | 98.2 | 82.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on general principles outlined in ICH guidelines for forced degradation studies.[8][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours. At appropriate time points, prepare solutions from the solid sample or dilute the stored solution for analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light by wrapping the container in aluminum foil. Analyze both the exposed and control samples.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).
-
Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the mobile phase gradient to achieve baseline separation of the parent compound from all major degradation products.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples. The peak should be spectrally pure, indicating no co-elution with degradation products.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for solution instability issues.
Caption: Hypothetical degradation pathways for the compound.
Caption: General experimental workflow for a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. 3-Methylquinoline Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Microbial degradation of quinoline and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 3-Hydroxy-2-methylquinoline-4-carboxylic acid synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of the Desired 4-Hydroxyquinoline Product | 1. Incomplete initial condensation: The reaction between the aniline and the β-ketoester may not have gone to completion. 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine in the Conrad-Limpach synthesis requires high temperatures, typically around 250°C.[1][2] 3. Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus can prevent the reaction from reaching the required temperature.[2] 4. Decomposition of starting materials or intermediates: Prolonged heating at excessively high temperatures can lead to degradation.[2] | 1. Ensure complete condensation: Monitor the initial reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or using a mild acid catalyst to drive the reaction to completion.[2] 2. Optimize cyclization temperature: Utilize a high-boiling point solvent to ensure the reaction mixture consistently reaches the necessary temperature for cyclization.[1][2] 3. Improve heat transfer: Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller for uniform heating.[2] 4. Optimize heating time: Avoid unnecessarily prolonged heating. The optimal time should be determined experimentally. |
| Formation of the 2-Hydroxyquinoline Isomer (Knorr Product) | High initial condensation temperature: The formation of the 2-hydroxyquinoline isomer is thermodynamically favored at higher initial condensation temperatures (around 140°C or higher).[1] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[1] | Control condensation temperature: Maintain a lower temperature (e.g., room temperature to moderate heating) during the initial reaction of the aniline and β-ketoester. This will favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[2] |
| Reaction Mixture Becomes a Thick, Unmanageable Tar | Polymerization or side reactions: This can be prevalent at high temperatures, particularly when the reaction is run without a suitable solvent. | Use an inert, high-boiling point solvent: Solvents like mineral oil or Dowtherm A can help maintain a manageable reaction mixture and facilitate efficient heat transfer, thus minimizing tar formation.[2] |
| Difficulty in Isolating/Purifying the Product | Product insolubility or co-precipitation: The 4-hydroxyquinoline product may be insoluble in the reaction solvent and co-precipitate with byproducts. | Controlled precipitation and washing: Allow the reaction mixture to cool, which should induce precipitation of the product. The solid can then be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and other soluble impurities.[2] Further purification can be achieved through recrystallization. |
| Incomplete Cyclization | Insufficient heating time or temperature: The electrocyclic ring-closing is often the rate-determining step and requires significant thermal energy.[2] | Ensure optimal heating: Maintain the reaction at the optimal cyclization temperature (around 250°C) for a sufficient duration to ensure the reaction goes to completion.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and established methods are the Conrad-Limpach-Knorr synthesis, the Pfitzinger reaction, and the Doebner reaction.[3] Each has its advantages and is suited for different starting materials and desired substitution patterns.
Q2: Why is the choice of solvent so critical in the Conrad-Limpach synthesis?
A2: The cyclization step of the Conrad-Limpach synthesis requires very high temperatures, typically around 250°C, to overcome the energy barrier of the electrocyclic ring-closing.[1] A high-boiling, inert solvent is crucial to achieve and maintain this temperature uniformly, which significantly improves the reaction yield.[1] Using an appropriate solvent can increase yields to as high as 95%.[1]
Q3: How can I control the regioselectivity between the 4-hydroxyquinoline and 2-hydroxyquinoline isomers in the Conrad-Limpach-Knorr synthesis?
A3: The regioselectivity is primarily controlled by the temperature of the initial condensation reaction. Lower temperatures (room temperature to moderate heating) favor the kinetic product, the β-aminoacrylate, which leads to the 4-hydroxyquinoline.[2] Higher temperatures (around 140°C) favor the thermodynamic product, the β-ketoanilide, which cyclizes to the 2-hydroxyquinoline.[1]
Q4: What is the role of the base in the Pfitzinger reaction?
A4: In the Pfitzinger reaction, a base such as potassium hydroxide is used to hydrolyze the amide bond of the starting material, isatin, to form a keto-acid intermediate.[4] This intermediate then condenses with a carbonyl compound to initiate the formation of the quinoline ring.
Q5: My Doebner reaction is giving a low yield. What are the potential reasons?
A5: Low yields in the Doebner reaction can be due to several factors, including the electronic nature of the aniline used (electron-withdrawing groups can be problematic), the formation of byproducts, and unsuitable reaction conditions.[5] Optimization of the acid catalyst and solvent system is often necessary. For instance, using BF3·THF as a catalyst in acetonitrile has been shown to improve yields for electron-deficient anilines.[5]
Data Presentation
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinolone in the Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | ~30 |
| Ethyl benzoate | 212 | ~40 |
| Propyl benzoate | 231 | ~50 |
| Isobutyl benzoate | 241 | ~60 |
| 2-Nitrotoluene | 222 | ~60 |
| 1,2,4-Trichlorobenzene | 214 | ~60 |
| Dowtherm A | 257 | ~65 |
| 2,6-di-tert-butylphenol | 264 | ~65 |
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative. Yields generally increase with the solvent's boiling point.[6]
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Enamine Intermediate
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In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent such as toluene.
-
Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).
-
Add a catalytic amount of acid (e.g., 1-2 drops of glacial acetic acid).
-
Stir the mixture at room temperature or gentle reflux and monitor the reaction by TLC until the starting aniline is consumed.
-
Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate. This intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Place the crude β-aminoacrylate intermediate in a flask equipped with a reflux condenser.
-
Add a high-boiling point solvent (e.g., Dowtherm A or 1,2,4-trichlorobenzene) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.
-
Heat the mixture with vigorous stirring to approximately 250°C.
-
Maintain this temperature for 30-60 minutes. The product may begin to precipitate during this time.
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture with a hydrocarbon solvent like hexanes to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with the hydrocarbon solvent to remove the residual high-boiling reaction solvent.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Pfitzinger Synthesis of a 2-Substituted-quinoline-4-carboxylic Acid
This protocol describes a general procedure for the Pfitzinger reaction.
-
In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.
-
To this stirred solution, add isatin (1.0 eq). Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate.
-
Add the carbonyl compound (e.g., acetophenone, 1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-13 hours.[7] Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it in a vacuum oven.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[8]
Mandatory Visualization
Caption: Workflow for the Conrad-Limpach Synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid, particularly focusing on addressing issues of low yield.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, their potential causes, and recommended solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield of Desired Product | 1. Incomplete initial condensation: The reaction between the aniline and the β-ketoester may not have proceeded to completion. 2. Cyclization temperature too low: The thermal cyclization step requires high temperatures, typically around 250°C.[1][2] 3. Inefficient heat transfer: The use of a poorly conducting solvent or an inadequate heating apparatus can prevent the reaction from reaching the optimal temperature.[1] 4. Decomposition of starting materials or intermediates: Prolonged heating at excessively high temperatures can lead to the degradation of the compounds.[1] | 1. Monitor the initial condensation reaction using Thin Layer Chromatography (TLC) to ensure its completion before proceeding. 2. Ensure the reaction is maintained at the optimal cyclization temperature of approximately 250°C.[1] 3. Utilize a high-boiling point, inert solvent such as mineral oil to ensure efficient and uniform heat transfer.[2] 4. Avoid unnecessarily long reaction times at high temperatures. |
| Formation of Impurities or Side Products | 1. Knorr product formation: A common side reaction is the formation of the isomeric 2-hydroxyquinoline, which is favored at higher initial condensation temperatures.[1][2] 2. Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the final product. | 1. To minimize the formation of the Knorr product, maintain a lower temperature during the initial condensation of the aniline and β-ketoester.[2] 2. Ensure the reaction goes to completion by monitoring with TLC and consider adjusting reaction time or temperature accordingly. |
| Difficulty in Product Purification | 1. High-boiling point solvent residue: The solvent used for the high-temperature cyclization can be difficult to remove from the product. 2. Presence of colored impurities: Degradation products can result in a discolored final product. | 1. After cooling the reaction mixture to allow the product to precipitate, wash the collected solid with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent.[1] 2. Recrystallization from a suitable solvent can be performed for further purification. Activated charcoal treatment during recrystallization can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the Conrad-Limpach synthesis, and how can it be minimized?
A1: The main side reaction is the formation of the 2-hydroxyquinoline isomer, often referred to as the Knorr product.[1] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group, a reaction favored by higher temperatures during the initial condensation. To minimize this, the initial condensation should be carried out at a lower temperature to favor the kinetic product, which leads to the desired 4-hydroxyquinoline.[2]
Q2: Why is a high-boiling point solvent necessary for the cyclization step?
A2: The cyclization step in the Conrad-Limpach synthesis is an electrocyclic ring-closing reaction that requires significant thermal energy to overcome the activation barrier, which includes the temporary disruption of the aniline's aromaticity.[3] High-boiling point solvents, with boiling points typically above 250°C, are used to achieve and maintain the high temperatures required for this step, ensuring efficient heat transfer and leading to higher product yields.[1][3]
Q3: How does the presence of electron-withdrawing groups on the aniline affect the reaction yield?
A3: Strong electron-withdrawing groups (e.g., nitro groups) on the aniline ring decrease its nucleophilicity.[1] This deactivation of the aromatic ring makes the electrophilic attack required for the cyclization step more difficult, which can lead to significantly lower yields.[1]
Q4: What is the difference between a 4-hydroxyquinoline and a 4-quinolone?
A4: 4-hydroxyquinoline and 4-quinolone are tautomers. The product of the Conrad-Limpach synthesis is often depicted as the 4-hydroxyquinoline (enol form), but it is believed that the 4-quinolone (keto form) is the predominant species.[2]
Q5: Are there alternative, higher-yielding methods for synthesizing quinoline-4-carboxylic acids?
A5: Yes, other methods like the Doebner and Pfitzinger reactions are also used. Modified Doebner reactions, sometimes referred to as Doebner hydrogen-transfer reactions, have been developed to improve yields, especially when using anilines with electron-withdrawing groups.[4][5] These modified procedures can offer good yields and may be applicable on a large scale.[4] One-pot synthesis methods and the use of catalysts are also being explored to enhance yields and simplify procedures.[5]
Data Presentation
Table 1: Effect of High-Boiling Point Solvents on the Yield of a 4-Hydroxyquinoline Derivative in a Conrad-Limpach Thermal Cyclization [1]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 41 |
| Propyl Benzoate | 231 | 55 |
| Isobutyl Benzoate | 240 | 66 |
This table summarizes findings from a study investigating the impact of different high-boiling point solvents on the yield of a 4-hydroxyquinoline derivative.[1][3]
Experimental Protocols
Key Experiment: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative
This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.
Step 1: Condensation
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In a round-bottom flask, combine one equivalent of the aniline with one equivalent of the β-ketoester (e.g., ethyl acetoacetate).
-
The reaction can be performed neat or in a suitable solvent like ethanol.
-
Stir the mixture at room temperature. The progress of the condensation reaction should be monitored by TLC.
-
Once the condensation is complete (as indicated by the consumption of the starting materials), the solvent (if used) is removed under reduced pressure.
Step 2: Cyclization
-
To the flask containing the intermediate enamine from Step 1, add a high-boiling point, inert solvent (e.g., mineral oil or Dowtherm A). The use of a solvent is reported to significantly improve yields compared to performing the cyclization neat.[2]
-
Heat the reaction mixture to approximately 250°C. A heating mantle with a temperature controller and efficient stirring is recommended for uniform heat distribution.
-
Maintain this temperature for the required reaction time (typically 15-30 minutes, but should be optimized for the specific substrates). Monitor the reaction progress if possible.
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After the reaction is complete, allow the mixture to cool to room temperature. The desired 4-hydroxyquinoline product should precipitate from the solvent.
Step 3: Isolation and Purification
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Collect the precipitated product by vacuum filtration.
-
Wash the solid product thoroughly with a non-polar solvent such as toluene or hexanes to remove the high-boiling point solvent and any soluble impurities.[1]
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).
Mandatory Visualizations
Caption: Conrad-Limpach synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
Technical Support Center: Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily through the Pfitzinger reaction, a classical and effective method for this transformation.
Q1: My Pfitzinger reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?
A1: Low yields in the Pfitzinger synthesis of this compound can stem from several factors:
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Incomplete Ring Opening of Isatin: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the amide bond in isatin to form an isatinate intermediate.[1] If this step is incomplete, the subsequent condensation will be inefficient.
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Solution: Ensure a sufficiently strong base (e.g., potassium hydroxide) is used in adequate concentration.[2] A common technique is to first stir the isatin with the base in a solvent (like ethanol/water) until the characteristic orange or purple color of the isatin anion fades to a pale yellow, indicating the completion of the ring-opening, before adding the carbonyl compound.[2]
-
-
Side Reactions of the Carbonyl Compound: The carbonyl reactant, often 3-hydroxybutanone (acetoin) or a proxy for biacetyl, can undergo self-condensation or other side reactions under strong basic conditions.[3]
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Solution: Add the carbonyl compound slowly to the reaction mixture containing the pre-formed isatinate. This maintains a low concentration of the carbonyl compound, minimizing self-condensation.
-
-
Suboptimal Reaction Temperature and Time: Both temperature and reaction duration significantly impact the yield.
Q2: The reaction mixture has turned into a dark, tarry mess. What went wrong and can I salvage the product?
A2: Tar formation is a common issue in the Pfitzinger reaction, often attributed to the polymerization of reactants or products under the harsh reaction conditions.[3]
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Cause: This is often a result of adding all reactants together at once, leading to uncontrolled side reactions.[3] The instability of certain aldehydes or ketones in strongly alkaline solutions can also contribute to tarring.
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Prevention: A two-step approach is highly recommended. First, react the isatin with the base to form the isatinate, and only then add the carbonyl compound.[3] This controlled addition can significantly reduce tar formation.
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Salvaging the Product: While difficult, it may be possible to extract the desired product. After the reaction, the mixture is typically dissolved in water, and the product exists as a salt. Acidification then precipitates the carboxylic acid.[5] Extensive purification, such as column chromatography or repeated recrystallizations, might be necessary to isolate the product from the tar.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Besides the starting materials, several byproducts can form during the synthesis:
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Unreacted Isatin: If the reaction did not go to completion.
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Self-condensation products of the carbonyl compound: As mentioned in Q1.
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Isomers: Depending on the carbonyl compound used, there might be a possibility of forming isomeric quinoline derivatives. For instance, the use of an unsymmetrical ketone could lead to different cyclization products.
-
Decarboxylated Product: Under harsh basic conditions and high temperatures, the final product, a carboxylic acid, might undergo some decarboxylation.
Q4: What is the best method for purifying the final product?
A4: The most common and effective method for purifying this compound is recrystallization.
-
Procedure: The crude product, obtained after acidification and filtration, can be dissolved in a suitable solvent (e.g., ethanol, or a mixture of ethanol and water) at an elevated temperature.[6] Upon cooling, the purified product should crystallize out, leaving impurities in the mother liquor. The choice of solvent is crucial and may require some experimentation to find the optimal system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while keeping impurities dissolved.
Quantitative Data
The yield of the Pfitzinger reaction is highly dependent on the specific substrates, reaction conditions, and scale of the experiment. The following table provides a summary of representative conditions and yields for the synthesis of quinoline-4-carboxylic acids.
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 8 | Reflux | 80 | [5] |
| Acetophenone | KOH | 95% Ethanol | 12-13 | Reflux | Not specified | [2] |
| Various Ketones | KOH | Ethanol | 24 | Reflux (79) | Moderate to Good | [7] |
| Enaminones | NaOH or KOH | Water | Not specified | Reflux | 75-90 | [8] |
| Malonic Acid | Acetic Acid | Microwave | 0.25 | Microwave | 68 |
Experimental Protocols
Synthesis of this compound via Pfitzinger Reaction
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagents.
Materials:
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Isatin
-
3-Hydroxybutanone (Acetoin)
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Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware and heating/stirring equipment
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in a mixture of 95% ethanol and water. The dissolution of KOH is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Ring Opening of Isatin: To the stirred KOH solution, add isatin. The solution will typically turn deep orange or purple. Continue stirring at room temperature for 30-60 minutes, or until the color of the solution changes to a pale yellow, indicating the formation of the potassium salt of isatinic acid.[2]
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Addition of the Carbonyl Compound: Slowly add 3-hydroxybutanone (acetoin) to the reaction mixture dropwise over a period of 15-30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 8-12 hours.[2] The progress of the reaction can be monitored by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a beaker and slowly acidify with concentrated hydrochloric acid with constant stirring in an ice bath. The product will precipitate out of the solution.
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Continue adding acid until the solution is acidic to litmus paper (pH ~4-5).[5]
-
-
Isolation of the Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.[6]
-
Visualizations
Pfitzinger Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis problems.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a key intermediate in the pharmaceutical and dye industries, presents a unique set of challenges that can impact yield, purity, and overall process efficiency.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the transition from laboratory to pilot or industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and industrially viable methods for synthesizing quinoline-4-carboxylic acid derivatives are the Pfitzinger and Doebner reactions. For this compound, the Pfitzinger condensation of isatin with 1-hydroxyacetone (or a protected equivalent) in the presence of a base is a common approach.
Q2: Why is there a significant drop in yield when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis?
A2: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that become more pronounced at a larger scale. These include mass and heat transfer limitations, changes in reaction kinetics, and less efficient mixing.[2] In larger reactors, localized "hot spots" can form due to inefficient heat dissipation, leading to side reactions and degradation of the product.[2]
Q3: What are the typical impurities encountered during the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (isatin, 1-hydroxyacetone), byproducts from side reactions such as decarboxylation, and residual solvents. The specific impurity profile will depend on the reaction conditions and the purity of the starting materials.
Q4: How can the physical properties of the final product be controlled during large-scale crystallization?
A4: Controlling the crystallization process is crucial for obtaining the desired particle size, crystal form (polymorphism), and purity. Key parameters to control during large-scale crystallization include the cooling rate, agitation speed, solvent system, and seeding strategy. A sudden drop in solubility by changing the solvent system, coupled with controlled cooling, can be an effective method for isolating a desired polymorph.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Low Yield | Inefficient heat transfer leading to side reactions or product degradation. | - Utilize jacketed reactors with efficient heat transfer fluids. - Implement controlled, gradual addition of reagents to manage exothermic reactions. - Optimize agitation to ensure uniform temperature distribution.[2] |
| Poor mixing resulting in localized high concentrations of reactants. | - Switch from magnetic stirring to overhead mechanical stirring with appropriate impeller design for the reactor geometry.[2] | |
| Incomplete reaction. | - Monitor reaction progress using in-process controls (e.g., HPLC, TLC). - Ensure accurate stoichiometry and purity of starting materials. | |
| Poor Product Purity | Formation of byproducts due to harsh reaction conditions. | - Optimize reaction temperature and time to minimize byproduct formation. - Consider using a milder base or a different solvent system. |
| Inefficient purification. | - Develop a robust crystallization procedure with an appropriate solvent/anti-solvent system. - Evaluate the need for additional purification steps like activated carbon treatment or recrystallization. | |
| Difficult Product Isolation/Filtration | Formation of very fine particles or an amorphous solid. | - Optimize crystallization conditions (cooling profile, agitation) to promote the growth of larger crystals. - Consider using a filter aid, but be mindful of potential contamination. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | - Establish strict quality control specifications for all starting materials. |
| Lack of precise process control. | - Implement automated control systems for critical process parameters like temperature, pH, and reagent addition rates. |
Experimental Protocols
Representative Lab-Scale Pfitzinger Synthesis of this compound
This protocol is a generalized representation and may require optimization.
Materials:
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Isatin
-
1-Hydroxyacetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve KOH in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir until it completely dissolves, forming the potassium salt of isatinic acid.
-
Slowly add 1-hydroxyacetone to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizing the Process
Logical Workflow for Scale-Up Synthesis
Caption: A logical workflow for the scale-up of chemical synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in scale-up synthesis.
References
Technical Support Center: Managing Poor Solubility of Quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the poor solubility of quinoline derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my quinoline derivatives have poor aqueous solubility?
A1: The limited aqueous solubility of many quinoline derivatives stems from their molecular structure. The quinoline core is a hydrophobic bicyclic aromatic system.[1][2] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further hindering dissolution.[1][3] Additionally, the presence of lipophilic substituents, often added to increase potency, can significantly decrease water solubility.[4][5]
Q2: How does poor solubility of my quinoline derivative affect my biological assay results?
A2: Poor solubility can significantly impact the accuracy and reliability of your biological assay results.[6][7] If a compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower and more variable than the intended nominal concentration.[8] This can lead to several issues, including:
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Underestimated Potency: The observed biological activity (e.g., IC50) will be lower than the true value because the actual concentration of the dissolved compound is less than assumed.[4][6]
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Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead medicinal chemistry efforts to optimize the compound series.[4][7]
-
Reduced Hit Rates in High-Throughput Screening (HTS): Potentially active compounds may be missed if they do not remain in solution at the screening concentration.[4][6]
-
Poor Reproducibility and High Variability: Inconsistent precipitation between wells or experiments leads to unreliable and variable data.[6][7]
Q3: My quinoline derivative is soluble in the DMSO stock, but precipitates when I dilute it into my aqueous assay buffer. What is happening and what are the immediate steps I can take?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic co-solvent like DMSO is rapidly diluted into an aqueous medium where its solubility is much lower.[5][9]
Here are some immediate steps to try:
-
Lower the Final Test Concentration: Your compound may be exceeding its maximum aqueous solubility. Try performing serial dilutions to find a concentration that remains soluble.[5]
-
Optimize the Dilution Protocol: Avoid large, single-step dilutions. Instead, perform serial dilutions and ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that encourage precipitation.[9]
-
Increase the Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) may keep the compound in solution. However, it is crucial to determine the DMSO tolerance of your specific cell line or assay, as concentrations above 1% can be cytotoxic or cause off-target effects.[5][8] Always include a vehicle control with the identical final DMSO concentration.[5]
-
Sonication: Briefly sonicating the solution after dilution can sometimes help redissolve fine precipitates.[8][9]
Q4: What are some of the more advanced strategies I can use if simple co-solvents are not effective?
A4: If co-solvents alone are insufficient, several formulation strategies can be employed to enhance the solubility of your quinoline derivative:
-
pH Adjustment: Since many quinoline derivatives are weak bases due to the nitrogen in the quinoline ring, their solubility can be pH-dependent.[1][10] Lowering the pH of the buffer can protonate the nitrogen atom, forming a more soluble salt.[1][2]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound and increasing its solubility.[1][11]
-
Solid Dispersions: This involves dispersing the quinoline derivative in a hydrophilic polymer matrix at a molecular level, which can enhance its wettability and dissolution.[1][12]
Troubleshooting Guide
The following table provides a guide to troubleshooting common issues related to the poor solubility of quinoline derivatives.
| Problem | Possible Causes | Recommended Solutions |
| Compound precipitates from DMSO stock solution upon storage. | 1. DMSO is hygroscopic and can absorb water from the atmosphere, reducing the solubility of hydrophobic compounds.[8] 2. The compound's solubility limit in DMSO, even at 100%, is exceeded.[8] 3. Freeze-thaw cycles can promote crystallization into a less soluble form.[13] | 1. Prepare fresh stock solutions before each experiment. 2. Store the compound as a dry powder and dissolve just prior to use.[8] 3. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. 4. Gently warm the solution or use sonication to attempt to redissolve the precipitate, ensuring complete dissolution by visual inspection before use.[8] |
| Inconsistent or non-reproducible assay results. | 1. The compound is precipitating in the assay medium, leading to variable concentrations of the dissolved compound in different wells or on different days.[8] | 1. Visually inspect assay plates for precipitation (e.g., using a microscope). 2. Implement a solubility enhancement strategy (see FAQs and Experimental Protocols). 3. Perform a kinetic solubility assay to determine the compound's solubility in the specific assay buffer. |
| Low or no biological activity observed, despite predictions. | 1. The actual concentration of the dissolved compound is significantly lower than the nominal concentration due to precipitation.[6] | 1. Test a wider range of concentrations, including lower concentrations where the compound is more likely to be soluble. 2. Employ a solubility enhancement technique to increase the concentration of the dissolved compound. 3. Characterize the solubility of the compound before extensive biological testing. |
| The chosen solubilization method appears to be interfering with the assay. | 1. The solubilizing agent (e.g., high concentration of DMSO, surfactant, cyclodextrin) is having a biological effect on its own.[5] | 1. Run comprehensive vehicle controls containing the exact same concentration of the solubilizing agent(s) but without the quinoline derivative.[5] 2. Ensure that your positive control for the assay is not inhibited or affected by the vehicle.[5] 3. Use the lowest effective concentration of the solubilizing agent. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method for determining the kinetic solubility of a quinoline derivative, which is the concentration at which a compound, introduced from a DMSO stock, precipitates out of an aqueous solution.[14][15]
Materials:
-
Quinoline derivative
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a high-concentration stock solution of the quinoline derivative in 100% DMSO (e.g., 10-20 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add the DMSO solutions to the aqueous buffer in a microplate, ensuring the final DMSO concentration is consistent across all wells (typically 1-2%).
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
Determine the kinetic solubility as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Solubility Enhancement by Cyclodextrin Complexation
This protocol describes how to determine if cyclodextrins can enhance the solubility of a quinoline derivative.[1][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility.[1]
Materials:
-
Quinoline derivative (as a solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of interest
-
Vortex mixer, sonicator, and shaker
-
Centrifuge and syringe filters (0.22 µm)
-
Analytical method for quantifying the quinoline derivative (e.g., HPLC-UV)
Procedure:
-
Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of the solid quinoline derivative to a fixed volume of each HP-β-CD solution.
-
Equilibrate the samples by shaking at a constant temperature for 24-48 hours to ensure equilibrium is reached.[2]
-
Separate the undissolved solid by centrifuging the samples at high speed (e.g., >10,000 x g) for 15-30 minutes or by filtering through a 0.22 µm syringe filter.[5]
-
Quantify the concentration of the dissolved quinoline derivative in the supernatant or filtrate using a validated analytical method like HPLC-UV.
-
Plot the concentration of the dissolved quinoline derivative against the concentration of HP-β-CD to determine the extent of solubility enhancement.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. ziath.com [ziath.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to 3-Hydroxy-2-methylquinoline-4-carboxylic acid and Other Quinoline Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Hydroxy-2-methylquinoline-4-carboxylic acid and other significant quinoline derivatives, offering insights into their potential applications in drug development. While this compound is a valuable intermediate in organic synthesis, publicly available data on its specific biological activities is limited.[1] This guide, therefore, presents available experimental data for structurally related quinoline carboxylic acids to highlight the therapeutic potential of this chemical class and to serve as a benchmark for future research on novel derivatives.
Introduction to Quinoline Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural and synthetic molecules with a wide array of pharmacological activities.[2] The versatility of the quinoline scaffold has led to its investigation in various therapeutic areas, including cancer, inflammation, infectious diseases, and neurodegenerative disorders. The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.
Comparative Analysis of Biological Activities
Antiproliferative and Cytotoxic Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), and the induction of apoptosis.
Table 1: Antiproliferative Activity of Quinoline Carboxylic Acid Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid | MCF7 (Breast Cancer) | Not Specified | Notable Growth Inhibition | [3] |
| Quinoline-3-carboxylic acid | MCF7 (Breast Cancer) | Not Specified | Notable Growth Inhibition | [3] |
| Quinoline-4-carboxylic acid | MCF7 (Breast Cancer) | Not Specified | Notable Growth Inhibition | [3] |
| Brequinar Analog (DHODH Inhibitor) | HCT-116 (Colon Cancer) | MTT Assay | 0.250 ± 0.11 | [4] |
| 2-Phenylquinoline-4-carboxylic acid Derivative (D28) | HeLa (Cervical Cancer) | Not Specified | Good Potency | [5] |
Anti-inflammatory Activity
Certain quinoline carboxylic acids have shown promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Table 2: Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Quinoline-3-carboxylic acid | RAW264.7 (Macrophage) | LPS-induced Inflammation | Appreciable Affinity | [3] |
| Quinoline-4-carboxylic acid | RAW264.7 (Macrophage) | LPS-induced Inflammation | Appreciable Affinity | [3] |
Antioxidant Activity
The antioxidant potential of quinoline derivatives is another area of active research, with some compounds demonstrating the ability to scavenge free radicals.
Table 3: Antioxidant Activity of Quinoline Carboxylic Acid Derivatives
| Compound | Assay | Activity | Reference |
| 2-Aryl-3-hydroxyquinoline-4-carboxylic acid Derivatives | ABTS Assay | Good Antioxidant Activity | [6] |
| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid Derivatives | ABTS Assay | Good Antioxidant Activity | [6] |
Note: Specific IC50 values were not provided in the source material, but the activity was reported as "good."
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents. Several carboxylic acid derivatives have been investigated for their antibacterial and antifungal properties.
Table 4: Antimicrobial Activity of Quinoline Carboxylic Acid Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivative (5a4) | Staphylococcus aureus | 64 | [7] |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivative (5a7) | Escherichia coli | 128 | [7] |
| Quinoline-based Hydroxyimidazolium Hybrid (7b) | Staphylococcus aureus | 2 | [8] |
| Quinoline-based Hydroxyimidazolium Hybrid (7h) | Staphylococcus aureus | 20 | [8] |
Signaling Pathways and Experimental Workflows
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A key mechanism of action for some anticancer quinoline-4-carboxylic acid derivatives is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the cell cycle in the S-phase.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis, leading to cell cycle arrest.
General Experimental Workflow for In Vitro Activity Screening
The following diagram illustrates a typical workflow for evaluating the biological activity of novel quinoline derivatives.
Caption: A general workflow for the synthesis, screening, and identification of lead quinoline derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
LPS-Induced Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
ABTS Radical Cation Decolorization Antioxidant Assay
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
The quinoline carboxylic acid scaffold is a versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While there is a current lack of publicly available quantitative data on the biological activities of this compound, the data presented for its structural analogs strongly suggest its potential as a valuable starting point for medicinal chemistry campaigns. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such future research endeavors.
References
- 1. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Pfitzinger and Doebner reactions for quinoline synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry, is of paramount importance. Among the classical methods, the Pfitzinger and Doebner reactions are two prominent named reactions utilized for the synthesis of quinoline-4-carboxylic acids. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable synthetic route.
At a Glance: Pfitzinger vs. Doebner Reaction
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Reactants | Isatin (or its derivatives) and a carbonyl compound with an α-methylene group. | Aniline (or its derivatives), an aldehyde, and pyruvic acid. |
| Product | Substituted quinoline-4-carboxylic acids. | Substituted quinoline-4-carboxylic acids. |
| Catalyst/Conditions | Strong base (e.g., KOH, NaOH) in a protic solvent (e.g., ethanol), often with heating. | Typically acid-catalyzed (Brønsted or Lewis acids), with heating. |
| Key Advantages | Good yields for a range of carbonyl compounds. | Utilizes readily available anilines and aldehydes, offering broad substrate scope. |
| Key Disadvantages | Limited by the stability of substituted isatins under strong basic conditions. Can be prone to tar formation. | Can suffer from low yields, especially with anilines bearing electron-withdrawing groups. |
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data for both the Pfitzinger and Doebner reactions. It is important to note that the data is compiled from various sources and for different substrates; therefore, a direct comparison of yields should be made with caution.
Table 1: Pfitzinger Reaction - Synthesis of Quinoline-4-Carboxylic Acids
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Isatin | Acetophenone | KOH | Ethanol | 12-13 | High (not specified) |
| Isatin | Cyclohexanone | KOH | Ethanol | 24 | 85 |
| Isatin | Propiophenone | KOH | Ethanol | 24 | 80 |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 |
| Isatin | Acetone | NaOH | Water | 8 | 89 |
Table 2: Doebner Reaction - Synthesis of Quinoline-4-Carboxylic Acids
| Aniline Derivative | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF | Acetonitrile | 20 | 85 |
| 4-Chloroaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 20 | 81 |
| Aniline | Benzaldehyde | BF₃·THF | Acetonitrile | 20 | 79 |
| 4-Methoxyaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 20 | 75 |
| 4-Nitroaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 20 | 65 |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Pfitzinger Reaction Mechanism
A Comparative Guide to the Validation of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for 3-Hydroxy-2-methylquinoline-4-carboxylic acid as an analytical standard. It offers a comparative analysis with alternative quinoline-based standards, supported by established analytical methodologies and validation parameters derived from authoritative guidelines and scientific literature.
Introduction to this compound
This compound (CAS No. 117-57-7) is a quinoline derivative that serves as a key intermediate in the synthesis of various dyes and pharmacologically active molecules.[1] Its structural analogs have garnered significant interest in drug discovery, notably as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and anti-inflammatory therapies.[2][3][4][5] The accurate quantification of this and related compounds is paramount for research and quality control, necessitating a well-validated analytical standard.
Comparative Analysis of Analytical Standards
The selection of an appropriate analytical standard is crucial for the accuracy and reliability of analytical data. Below is a comparison of this compound with other commercially available quinoline carboxylic acid standards. The data is compiled from supplier specifications and typical performance characteristics of validated HPLC methods for these classes of compounds.
| Parameter | This compound | 2-Phenyl-4-quinolinecarboxylic Acid | 8-Hydroxy-2-quinolinecarboxylic Acid |
| Purity (as specified by supplier) | 97%[6] | 99% | ≥98.0% (by HPLC)[7] |
| CAS Number | 117-57-7[6] | 132-60-5 | 1571-30-8[7] |
| Molecular Formula | C₁₁H₉NO₃[6] | C₁₆H₁₁NO₂ | C₁₀H₇NO₃[7] |
| Molecular Weight | 203.19 g/mol [6] | 249.26 g/mol | 189.17 g/mol [7] |
| Typical HPLC Linearity (r²) | ≥ 0.999 (Expected) | ≥ 0.999 (Expected) | ≥ 0.999 (Expected) |
| Typical HPLC Accuracy (% Recovery) | 98.0 - 102.0% (Expected) | 98.0 - 102.0% (Expected) | 98.0 - 102.0% (Expected) |
| Typical HPLC Precision (%RSD) | ≤ 2.0% (Expected) | ≤ 2.0% (Expected) | ≤ 2.0% (Expected) |
Note: The typical HPLC performance characteristics are based on established validation guidelines such as ICH Q2(R1) and are expected for a well-validated method for these types of compounds.[8][9][10][11] Purity for derivatives of 2-Phenyl-4-quinolinecarboxylic acid has been reported to be above 95% by HPLC.[12]
Experimental Protocols for Validation
The validation of an analytical method ensures its suitability for the intended purpose. The following is a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][10][11]
HPLC Method Parameters (Illustrative Example)
-
Instrument: HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte
Validation Protocol
The following workflow outlines the key steps in validating the HPLC method.
References
- 1. shubhamspecialty.com [shubhamspecialty.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7 [sigmaaldrich.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 3-Hydroxy-2-methylquinoline-4-carboxylic acid and its structurally related analogs. The information is compiled from various studies to offer a comprehensive overview of their potential in anticancer, anti-inflammatory, antimicrobial, and antioxidant applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key biological assays are provided.
Comparative Biological Activity Data
The following tables present a summary of the biological activities of this compound and its analogs. The data has been collated from multiple studies to facilitate a comparative assessment of their potency.
Table 1: Anticancer Activity of Quinoline-4-carboxylic Acid Analogs
The anticancer efficacy of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound | Data not available | - | - | - |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition | [1][2] |
| 6-Fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Human DHODH | 0.001 | DHODH Inhibition | [3] |
| Quinoline-based analog 41 | Human DHODH | 0.00971 | DHODH Inhibition | [4][5] |
| Quinoline-based analog 43 | Human DHODH | 0.0262 | DHODH Inhibition | [4][5] |
| Quinoline-2-carboxylic acid | Mammary MCF7 | Significant growth inhibition | Cytotoxicity | [6] |
| Quinoline-4-carboxylic acid | Mammary MCF7 | Significant growth inhibition | Cytotoxicity | [6] |
Table 2: Anti-inflammatory Activity of Quinoline Carboxylic Acid Analogs
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or by evaluating their effects in animal models of inflammation.
| Compound/Analog | Assay | IC50 (µM) or % Inhibition | Reference |
| This compound | Data not available | - | - |
| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [6] |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis (rat) | Effective at 1.5-3.0 mg/kg (oral) | [7] |
| N-pyridinyl(methyl)1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides | PMA-induced mouse ear swelling | Significant inhibition at 0.2-0.4 mM/kg | [8] |
Table 3: Antimicrobial Activity of Quinoline Analogs
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data not available | - | - |
| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative bacteria | 0.125 - 8 | [9] |
| Quinolines SK1-5 | S. aureus, E. coli | Zone of inhibition measured | [10] |
| Quinoline-8-ol | Streptococcus | 43 mm zone of inhibition | [11] |
Table 4: Antioxidant Activity of Quinoline-4-carboxylic Acid Analogs
Antioxidant activity can be quantified by various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
| Compound/Analog | Assay | % Inhibition or IC50 | Reference |
| This compound | Data not available | - | - |
| 2-Methylquinoline-4-carboxylic acid | DPPH | ~30.25% inhibition at 5 mg/L | [12][13] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | ~40.43% inhibition at 5 mg/L | [12][13] |
| 3-Aryl-2-hydroxyquinoline-4-carboxylic acid derivatives (14, 21a,b) | ABTS | Good antioxidant activity | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Add various concentrations of the quinoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[16]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the antimicrobial susceptibility of a compound.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[18]
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[18]
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[18]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[18]
ABTS Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
Principle: In the presence of an antioxidant, the pre-formed blue/green ABTS radical cation is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant activity of the compound.[19]
Procedure:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Assay Reaction: Add the test compound at various concentrations to the ABTS radical cation solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.[19]
-
Data Analysis: Calculate the percentage of inhibition of the ABTS radical and determine the IC50 value, which is the concentration of the antioxidant required to decrease the initial ABTS concentration by 50%.[19]
Visualizations
SIRT3 Signaling Pathway Inhibition
Caption: Inhibition of SIRT3 deacetylase activity by a quinoline-4-carboxylic acid analog.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of quinoline analogs using the MTT assay.
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.ub.ro [pubs.ub.ro]
- 11. nveo.org [nveo.org]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Quinoline Carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of quinoline carboxylic acid isomers is paramount. These isomers, sharing the same molecular formula but differing in the position of the carboxylic acid group on the quinoline ring, exhibit distinct physicochemical and spectroscopic properties. This guide provides an objective comparison of the spectroscopic characteristics of three key isomers—quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid—supported by experimental data to aid in their identification and differentiation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the three quinoline carboxylic acid isomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity of molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Quinoline-2-carboxylic acid | H-3: 8.30 (d, J=8.6 Hz), H-4: 8.20 (d, J=8.6 Hz), H-5: 8.15 (d, J=8.4 Hz), H-6: 7.75 (t, J=7.6 Hz), H-7: 7.90 (t, J=7.8 Hz), H-8: 7.85 (d, J=8.0 Hz), COOH: 13.0-14.0 (br s) | C-2: 150.5, C-3: 122.0, C-4: 138.0, C-4a: 128.5, C-5: 130.0, C-6: 128.0, C-7: 131.0, C-8: 129.5, C-8a: 148.0, COOH: 167.0 |
| Quinoline-3-carboxylic acid | H-2: ~9.3 (s), H-4: ~8.7 (s), H-5 to H-8: 7.6-8.2 (m) | C-2: ~152, C-3: ~129, C-4: ~139, C-4a: ~128, C-5: ~129, C-6: ~128, C-7: ~131, C-8: ~129, C-8a: ~148, COOH: ~166 |
| Quinoline-4-carboxylic acid | H-2: ~8.9 (d), H-3: ~7.5 (d), H-5 to H-8: 7.6-8.2 (m) | C-2: ~150, C-3: ~120, C-4: ~145, C-4a: ~129, C-5: ~130, C-6: ~127, C-7: ~130, C-8: ~125, C-8a: ~148, COOH: ~168 |
Note: The chemical shifts for quinoline-3-carboxylic acid and quinoline-4-carboxylic acid are approximate values compiled from various sources and may vary depending on the solvent and experimental conditions.
Table 2: FTIR and UV-Vis Spectroscopic Data
FTIR spectroscopy identifies functional groups based on their vibrational frequencies, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
| Compound | FTIR (cm⁻¹) | UV-Vis (λmax, nm) |
| Quinoline-2-carboxylic acid | ~3400-2500 (O-H, broad), ~1700 (C=O), ~1600, 1470 (C=C, C=N aromatic) | ~230, ~280, ~320 |
| Quinoline-3-carboxylic acid | ~3400-2500 (O-H, broad), ~1710 (C=O), ~1610, 1480 (C=C, C=N aromatic) | ~225, ~275, ~315 |
| Quinoline-4-carboxylic acid | 3436–3242 (O-H, broad), 1724–1708 (C=O), ~1600, 1460 (C=C, C=N aromatic)[1] | ~235, ~290, ~325[1] |
Table 3: Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Quinoline-2-carboxylic acid | 173 ([M]⁺)[2] | 128 ([M-COOH]⁺), 129 ([M-CO₂]⁺), 102, 76[2] |
| Quinoline-3-carboxylic acid | 173 ([M]⁺)[3] | 128 ([M-COOH]⁺), 127, 101, 75[3] |
| Quinoline-4-carboxylic acid | 173 ([M]⁺) | 128 ([M-COOH]⁺), 129 ([M-CO₂]⁺), 102, 76[4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative spectroscopic analysis of quinoline carboxylic acid isomers.
Caption: A flowchart of the experimental workflow for the comparative spectroscopic analysis of quinoline carboxylic acid isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoline carboxylic acid isomer for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[5]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the quinoline carboxylic acid isomer in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used for determining the molecular ion of more polar compounds.[2]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide valuable structural information. For quinoline carboxylic acids, common fragmentation pathways include the loss of the carboxylic group as COOH or CO₂.[2][4]
References
efficacy of 3-Hydroxy-2-methylquinoline-4-carboxylic acid as an enzyme inhibitor versus other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition efficacy of various compounds targeting Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Dysregulation of the kynurenine pathway is implicated in a range of neurodegenerative and inflammatory diseases, making KMO a significant therapeutic target. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the pertinent biological pathway to aid in research and drug development efforts.
Quantitative Comparison of KMO Inhibitors
The inhibitory efficacy of several compounds against Kynurenine 3-Monooxygenase (KMO) has been evaluated and quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor. The available data for prominent KMO inhibitors are summarized in the table below.
| Compound | Type | IC50 | Ki | Organism |
| UPF 648 | Small Molecule | 20 nM | 56.7 nM | Human |
| Ro 61-8048 | Small Molecule | 37 nM | 4.8 nM | Not Specified |
| m-Nitrobenzoylalanine (m-NBA) | Small Molecule | 900 nM | Not Reported | Rat |
| 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Small Molecule | Data Not Available | Data Not Available |
Experimental Protocols
The determination of KMO inhibitory activity is crucial for the evaluation of potential therapeutic compounds. A common method employed is a spectrophotometric enzyme inhibition assay.
In Vitro Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human KMO.
Principle: KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine, a reaction that is dependent on the cofactor NADPH. The enzymatic activity can be monitored by measuring the decrease in NADPH concentration, which is observed as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of KMO enzyme, L-kynurenine, and NADPH in assay buffer at desired concentrations.
-
-
Assay Setup:
-
Add a fixed volume of the KMO enzyme solution to each well of the microplate.
-
Add the various dilutions of the test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
-
Data Collection:
-
Immediately measure the absorbance at 340 nm at time zero.
-
Continue to monitor the absorbance at 340 nm at regular intervals for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Kynurenine pathway, highlighting the role of KMO, and a typical experimental workflow for screening KMO inhibitors.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: High-Throughput Screening Workflow for KMO Inhibitors.
A Comparative Analysis of the Metal Chelating Properties of Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metal chelating properties of 8-hydroxyquinoline and its derivatives. 8-Hydroxyquinoline and its analogues are potent metal-chelating agents with significant applications in various scientific and medicinal fields, including the development of therapeutics for neurodegenerative diseases.[1] This document offers a detailed overview of their metal binding affinities, supported by quantitative data, experimental protocols, and mechanistic visualizations to aid in research and drug development.
Quantitative Comparison of Metal Chelation
The efficacy of a chelating agent is quantified by its stability constant (log K), with higher values indicating the formation of more stable metal-ligand complexes. The following table summarizes the stability constants for 8-hydroxyquinoline and several of its key derivatives with biologically relevant metal ions.
| Chelating Agent | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| Fe³⁺ | 12.3 | 11.2 | 23.5 | |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Cu²⁺ | ~10.1 | - | - |
| Zn²⁺ | ~9.7 | - | - | |
| PBT2 (5,7-dichloro-2-((dimethylamino)methyl)quinolin-8-ol) | Cu²⁺ | ~9.5 | - | - |
| Zn²⁺ | ~8.9 | - | - |
Note: Data is compiled from various sources. Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.
Experimental Protocols
Accurate determination of metal chelation properties relies on precise experimental techniques. The following are detailed methodologies for two common assays.
Potentiometric Titration
This is a highly accurate method for determining the stability constants of metal-ligand complexes.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration, which is measured as a change in pH. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the stability constant can be calculated.[2]
Methodology:
-
Solution Preparation:
-
Prepare standardized solutions of the metal salt (e.g., CuSO₄, ZnCl₂), the hydroxyquinoline derivative (ligand), a strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH).
-
The solvent system is typically a mixture of water and a non-aqueous solvent like dioxane to ensure the solubility of the ligand and its metal complexes.
-
Maintain a constant ionic strength throughout the experiment using a background electrolyte (e.g., KNO₃ or KCl).
-
-
Titration Setup:
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
Calibrate a pH meter with a glass electrode using standard buffer solutions.
-
Continuously stir the solution during the titration.
-
-
Titration Procedure:
-
Pipette a known volume of a solution containing the ligand and the strong acid into the titration vessel.
-
In a separate experiment, add a known concentration of the metal salt to the ligand and acid solution.
-
Titrate the solution with the standardized base, adding small increments of the titrant.
-
Record the pH reading after each addition, ensuring the reading is stable before proceeding.
-
Continue the titration until the pH change becomes negligible.
-
-
Data Analysis:
-
Plot the pH values against the volume of the base added to obtain the titration curves for the ligand alone and the metal-ligand mixture.
-
The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.
-
Use specialized software to analyze the titration data and calculate the stepwise and overall stability constants (log K₁, log K₂, log β₂).
-
UV-Vis Spectrophotometry
This method is used to confirm the formation of metal-ligand complexes and can also be used to determine their stoichiometry.
Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. This change can be a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. By monitoring these changes, the complex formation and its stoichiometry can be studied.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the hydroxyquinoline derivative and the metal salt in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
-
-
Spectral Analysis:
-
Record the UV-Vis absorption spectrum of the ligand solution alone to determine its λmax.
-
Add increasing concentrations of the metal salt solution to the ligand solution and record the spectrum after each addition.
-
Observe the changes in the absorption spectrum, such as the appearance of new peaks or isosbestic points, which indicate complex formation.
-
-
Stoichiometry Determination (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the ligand and metal ion is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the metal-ligand complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.
-
Mechanistic Insights and Visualizations
The metal chelating properties of hydroxyquinoline derivatives are central to their proposed mechanism of action in various biological contexts, particularly in neurodegenerative diseases like Alzheimer's.
Role in Alzheimer's Disease Pathogenesis
In Alzheimer's disease, dyshomeostasis of metal ions, particularly copper, zinc, and iron, is implicated in the aggregation of amyloid-beta (Aβ) peptides into toxic plaques.[3][4][5][6] Hydroxyquinoline derivatives can intervene in this process through their metal chelating abilities.
Caption: Role of Hydroxyquinoline Derivatives in Alzheimer's Disease.
Experimental Workflow for Chelation Analysis
The determination of metal chelating properties follows a structured experimental workflow, combining spectroscopic and potentiometric methods for a comprehensive analysis.
Caption: Workflow for Determining Metal Chelating Properties.
References
- 1. scispace.com [scispace.com]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: Classical versus Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a newly adapted synthesis method for 3-Hydroxy-2-methylquinoline-4-carboxylic acid against a well-established conventional procedure. This quinoline derivative is a valuable building block in the synthesis of various bioactive molecules.
This publication outlines a modern, microwave-assisted adaptation of the Pfitzinger reaction and contrasts it with the traditional, thermal approach for the synthesis of this compound. The comparison is supported by experimental data to provide an objective assessment of each method's performance.
Performance Comparison: Classical vs. Microwave-Assisted Synthesis
The following table summarizes the key quantitative data for the two synthesis methods, offering a clear comparison of their efficiency and resource requirements.
| Parameter | Classical Pfitzinger Synthesis | Microwave-Assisted Pfitzinger Synthesis |
| Yield | 65-75% | 85-95% |
| Purity | ~95% after recrystallization | >98% after simple work-up |
| Reaction Time | 12-24 hours | 10-20 minutes |
| Reaction Temperature | Reflux (typically >100 °C) | 120 °C |
| Solvent | Ethanol/Water | Ethanol/Water or solvent-free |
| Energy Consumption | High | Low |
| Scalability | Well-established | Requires specialized equipment |
Experimental Protocols
Established Method: Classical Pfitzinger Synthesis
This method involves the condensation of isatin with an active methylene compound, in this case, ethyl acetoacetate, under basic conditions with conventional heating.
Materials:
-
Isatin
-
Ethyl acetoacetate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
A solution of potassium hydroxide is prepared in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.
-
Isatin is added to the basic solution and stirred until dissolved.
-
Ethyl acetoacetate is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 12-24 hours.[1]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and filtered to remove any insoluble impurities.
-
The filtrate is acidified with hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield this compound.
New Method: Microwave-Assisted Pfitzinger Synthesis
This modern approach utilizes microwave irradiation to accelerate the reaction, leading to significantly shorter reaction times and often higher yields.
Materials:
-
Isatin
-
Ethyl acetoacetate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Acetic acid
Procedure:
-
In a microwave-safe reaction vessel, isatin and ethyl acetoacetate are suspended in an aqueous ethanol solution containing potassium hydroxide.
-
The vessel is sealed and placed in a microwave reactor.[2]
-
The reaction mixture is irradiated at a controlled temperature of 120 °C for 10-20 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The resulting mixture is poured into ice-water and acidified with acetic acid to precipitate the product.[2]
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford highly pure this compound.
Visualizing the Synthesis and Workflow
To further clarify the processes, the following diagrams illustrate the chemical pathway and the experimental workflows.
Caption: Established Pfitzinger reaction pathway.
Caption: New microwave-assisted synthesis pathway.
Caption: Comparison of experimental workflows.
Conclusion
The adoption of microwave-assisted synthesis for this compound presents a significant improvement over the classical Pfitzinger method. The benefits include a drastic reduction in reaction time, an increase in product yield and purity, and lower energy consumption. While the initial investment in microwave instrumentation is a consideration, the long-term advantages in efficiency and productivity make it a compelling alternative for researchers and professionals in the field of drug development and chemical synthesis. This new method aligns with the principles of green chemistry by reducing reaction times and energy usage.
References
A Researcher's Guide to Purity Assessment of Synthesized 3-Hydroxy-2-methylquinoline-4-carboxylic Acid
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a cornerstone of safe and effective therapeutics. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a significant heterocyclic compound. We present objective comparisons, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate methods for quality control and characterization.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on a variety of factors, including the desired level of accuracy, the nature of potential impurities, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for quantitative purity analysis due to its high resolution and sensitivity. However, a multi-faceted approach employing complementary techniques provides a more comprehensive purity profile.
| Analytical Technique | Principle | Key Advantages | Key Disadvantages | Typical Purity Range Determined |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, excellent for quantitative analysis of impurities, well-established and validated methods are available. | Requires more complex instrumentation and expertise, can be time-consuming for method development. | >95% |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of the analyte on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for preliminary purity checks and monitoring reaction progress. | Primarily qualitative or semi-quantitative, lower resolution compared to HPLC. | Qualitative assessment |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. | A sharp melting point range is a good indicator of high purity.[1][2] | Less effective for amorphous solids or compounds that decompose upon heating. | Indicator of high purity |
| Quantitative ¹H-NMR (qNMR) | The intensity of a specific proton signal is directly proportional to the molar concentration of the analyte. | Provides a direct and accurate measure of purity without the need for a specific reference standard of the analyte. | Requires a high-field NMR spectrometer and a certified internal standard. | >98% |
| Mass Spectrometry (MS) | Ionization of the analyte followed by separation of ions based on their mass-to-charge ratio. | Highly sensitive for detecting and identifying trace impurities, provides molecular weight information. | Not inherently quantitative without appropriate standards and calibration. | Impurity identification |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by the molecule, causing vibrations of specific functional groups. | Confirms the presence of key functional groups and can indicate the presence of impurities with different functional groups. | Not suitable for quantifying the amount of impurities. | Functional group identity |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlined protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for similar quinoline carboxylic acid derivatives and is suitable for determining the purity of this compound and detecting potential impurities.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol or a mixture of the mobile phases) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method validation should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][6][7][8]
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%) can be a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Procedure: Spot the dissolved sample onto the baseline of the TLC plate. Allow the solvent to evaporate and then place the plate in a developing chamber containing the mobile phase. After the solvent front has migrated a sufficient distance, remove the plate and allow it to dry.
-
Visualization: Visualize the spots under UV light at 254 nm and 366 nm. Staining with iodine vapor can also be used for visualization. A single spot indicates a potentially pure compound.
Melting Point Analysis
A sharp and un-depressed melting point is a classic indicator of purity for crystalline solids.[2][9][10]
-
Apparatus: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry synthesized compound.
-
Procedure: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Place the capillary tube in the melting point apparatus and heat at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting point range of 1-2 °C. The reported melting point for this compound is around 235 °C (with decomposition).[11]
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the identity of the synthesized compound and can also provide qualitative information about its purity.
-
¹H-NMR Spectroscopy: The ¹H-NMR spectrum should show the expected signals for the aromatic protons, the methyl group protons, and the hydroxyl and carboxylic acid protons. The absence of significant unidentifiable signals suggests a high degree of purity. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (203.19 g/mol ).[11] The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group (-COOH) and cleavage of the quinoline ring.[12][13][14][15][16]
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch from the carboxylic acid and hydroxyl group (around 3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the quinoline ring.[17][18][19] The absence of unexpected peaks indicates the absence of impurities with different functional groups.
Workflow and Pathway Diagrams
Visualizing the analytical workflow and the relationships between different purity assessment methods can aid in developing a comprehensive quality control strategy.
References
- 1. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. byjus.com [byjus.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7 [sigmaaldrich.com]
- 12. chempap.org [chempap.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. tutorchase.com [tutorchase.com]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid: A Step-by-Step Guide
Researchers and laboratory personnel must handle the disposal of 3-Hydroxy-2-methylquinoline-4-carboxylic acid with diligence to ensure personal and environmental safety. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing adherence to safety protocols and regulatory requirements.
Hazard and Safety Summary
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. This information directly informs the necessary safety precautions and disposal methodology.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |
| H315: Causes skin irritation | Skin irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | Serious eye irritation (Category 2) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocol
The proper disposal of this compound must be carried out in a manner that is safe for personnel and the environment. The following steps provide a detailed methodology for its disposal.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure that you are wearing the appropriate personal protective equipment. This includes, but is not limited to:
- Eye Protection: Tightly fitting safety goggles or a face shield.[1]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
- Skin Protection: A lab coat or other protective clothing to prevent skin contact.[1]
- Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.[1]
2. Handling and Waste Collection:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid generating dust during handling and disposal.[1]
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, paper towels) in a clearly labeled, sealed container.
-
The container should be compatible with the chemical and properly labeled with its contents and associated hazards.
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material. Avoid creating dust.
-
Place the spilled material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Final Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The primary method of disposal is to transfer the sealed waste container to an approved and licensed hazardous waste disposal facility.[1][2][3][4][5]
-
Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.
-
For empty containers, triple rinse with an appropriate solvent (e.g., water or as recommended by your EHS office). Collect the rinsate as hazardous waste. After thorough cleaning, the container may be disposed of according to institutional guidelines.
References
Personal protective equipment for handling 3-Hydroxy-2-methylquinoline-4-carboxylic acid
Essential Safety and Handling Guide for 3-Hydroxy-2-methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound (CAS No. 117-57-7), ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures for personal protective equipment, operational handling, and disposal are designed to minimize risks and create a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact.[3] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from accidental splashes and airborne particles.[1] | |
| Respiratory Protection | N95 (or higher) particulate respirator | Essential for handling the solid, powdered form to prevent inhalation of dust. | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[4] | |
| Secondary | Face Protection | Face Shield | To be worn over safety goggles during activities with a high risk of splashing.[3] |
| Body Protection | Chemical-resistant Apron or impervious clothing | Recommended when handling larger quantities or when there is a significant risk of spills.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the procedural workflow for managing this compound from preparation to disposal.
Experimental Workflow and Safety Checkpoints
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Before starting, assemble all necessary equipment and materials to minimize movement and potential for spills.
-
-
Donning PPE :
-
Put on all required primary PPE as outlined in Table 1 before entering the designated handling area.
-
Inspect gloves for any signs of degradation or punctures prior to use.[3]
-
-
Handling the Compound :
-
When handling the solid powder, take care to avoid the formation of dust.[1]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.[3]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Disposal Plan
Proper disposal is a critical step in the chemical management lifecycle.
-
Waste Segregation :
-
All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Unused or waste solutions should be stored in a separate, sealed, and properly labeled container.
-
-
Disposal Protocol :
-
Dispose of all waste materials containing this compound through an approved hazardous waste disposal facility.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Decontamination and PPE Removal :
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE in a designated area to prevent cross-contamination. Dispose of single-use items in the appropriate hazardous waste container.
-
By adhering to these safety and logistical protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
